Trimethyl((4-pentylphenyl)ethynyl)silane
Description
BenchChem offers high-quality Trimethyl((4-pentylphenyl)ethynyl)silane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trimethyl((4-pentylphenyl)ethynyl)silane including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
trimethyl-[2-(4-pentylphenyl)ethynyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24Si/c1-5-6-7-8-15-9-11-16(12-10-15)13-14-17(2,3)4/h9-12H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMHWMRQVNSBAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C#C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to Trimethyl((4-pentylphenyl)ethynyl)silane: Physicochemical Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Trimethyl((4-pentylphenyl)ethynyl)silane, a functionalized organosilane of interest in materials science and as a building block in the synthesis of complex organic molecules, including those with potential pharmaceutical applications. This document details its physical and chemical properties, with a particular focus on its boiling point, and outlines a robust experimental protocol for its synthesis via Sonogashira coupling. Furthermore, this guide explores the compound's potential applications, grounded in the broader context of aryl ethynyl silanes in drug discovery and advanced materials.
Introduction
Trimethyl((4-pentylphenyl)ethynyl)silane (CAS No. 138220-08-3) is an organosilicon compound featuring a terminal alkyne protected by a trimethylsilyl (TMS) group, attached to a phenyl ring substituted with a pentyl group. This unique combination of a lipophilic alkyl chain, a rigid aromatic core, and a synthetically versatile silylated alkyne makes it a valuable intermediate in organic synthesis. The TMS group serves as a removable protecting group for the terminal alkyne, allowing for selective reactions at other positions of the molecule, or it can be retained to influence the electronic and physical properties of the final product. Understanding the fundamental physical properties and having access to a reliable synthetic route are crucial for its effective utilization in research and development.
Physicochemical Properties
The physical properties of Trimethyl((4-pentylphenyl)ethynyl)silane are dictated by its molecular structure, which combines aromatic, aliphatic, and organosilicon character.
| Property | Value | Source/Method |
| CAS Number | 138220-08-3 | Commercial Supplier Data |
| Molecular Formula | C₁₆H₂₄Si | Calculated |
| Molecular Weight | 244.45 g/mol | Calculated |
| Boiling Point | Estimated: 280-300 °C at 760 mmHg | Estimation based on related structures |
| Appearance | Expected to be a colorless to pale yellow liquid | Inferred from similar compounds |
| Solubility | Soluble in common organic solvents (e.g., THF, diethyl ether, dichloromethane, hexanes) | General knowledge of organosilanes |
Boiling Point Analysis
Synthesis of Trimethyl((4-pentylphenyl)ethynyl)silane
The synthesis of Trimethyl((4-pentylphenyl)ethynyl)silane can be efficiently achieved through a Sonogashira coupling reaction. This palladium- and copper-co-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between sp²-hybridized carbons (of an aryl halide) and sp-hybridized carbons (of a terminal alkyne).
Synthetic Strategy
The most direct and convergent approach involves the coupling of a suitable 4-pentylphenyl halide with a silylated acetylene synthon. A common and effective strategy is the reaction of 1-bromo-4-pentylbenzene with ethynyltrimethylsilane.
Caption: Sonogashira coupling of 1-bromo-4-pentylbenzene and ethynyltrimethylsilane.
Experimental Protocol
Materials:
-
1-Bromo-4-pentylbenzene
-
Ethynyltrimethylsilane
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylamine (DIPA)
-
Anhydrous tetrahydrofuran (THF) or other suitable solvent
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 1-bromo-4-pentylbenzene (1.0 eq).
-
Catalyst and Co-catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq) and copper(I) iodide (0.04-0.10 eq).
-
Solvent and Reagent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous THF (or another suitable solvent) and triethylamine (or diisopropylamine) (2.0-3.0 eq).
-
Addition of Alkyne: Add ethynyltrimethylsilane (1.2-1.5 eq) dropwise to the stirred reaction mixture at room temperature.
-
Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated (e.g., 50-60 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the catalyst residues, washing with diethyl ether or ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to afford the pure Trimethyl((4-pentylphenyl)ethynyl)silane.
Causality behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures; therefore, an inert atmosphere (nitrogen or argon) is crucial to prevent catalyst deactivation.
-
Base: The amine base (TEA or DIPA) is essential for neutralizing the hydrogen halide (HBr) formed during the catalytic cycle and for the deprotonation of the terminal alkyne to form the copper acetylide intermediate.
-
Copper(I) Co-catalyst: Copper(I) iodide facilitates the formation of the copper acetylide, which then undergoes transmetalation with the palladium complex, accelerating the overall reaction rate.
-
Purification: Column chromatography is effective for separating the non-polar product from polar impurities and catalyst residues.
Spectroscopic Characterization (Predicted)
While specific experimental spectra for Trimethyl((4-pentylphenyl)ethynyl)silane are not widely published, the expected NMR and IR features can be predicted based on its structure.
¹H NMR Spectroscopy
-
Aromatic Protons: Two doublets in the aromatic region (δ ≈ 7.0-7.5 ppm), corresponding to the ortho and meta protons of the para-substituted phenyl ring.
-
Pentyl Group Protons: A triplet for the benzylic methylene group (δ ≈ 2.6 ppm), multiplets for the internal methylene groups (δ ≈ 1.3-1.6 ppm), and a triplet for the terminal methyl group (δ ≈ 0.9 ppm).
-
Trimethylsilyl Protons: A sharp singlet at high field (δ ≈ 0.25 ppm) integrating to nine protons.
¹³C NMR Spectroscopy
-
Aromatic Carbons: Signals in the aromatic region (δ ≈ 120-145 ppm), with the ipso-carbons (attached to the pentyl and ethynyl groups) showing distinct chemical shifts.
-
Alkynyl Carbons: Two signals in the range of δ ≈ 90-110 ppm.
-
Pentyl Group Carbons: Signals in the aliphatic region (δ ≈ 14-36 ppm).
-
Trimethylsilyl Carbons: A signal at high field (δ ≈ 0 ppm).
Infrared (IR) Spectroscopy
-
C≡C Stretch: A characteristic sharp, medium-intensity absorption band around 2150-2160 cm⁻¹.
-
Si-C Stretch: Strong absorption bands around 1250 cm⁻¹ and 840 cm⁻¹ corresponding to the trimethylsilyl group.
-
C-H Stretches (Aromatic and Aliphatic): Absorptions in the range of 2850-3100 cm⁻¹.
Applications in Research and Development
Aryl ethynyl silanes, such as Trimethyl((4-pentylphenyl)ethynyl)silane, are versatile intermediates with applications in several fields.
Drug Discovery
The incorporation of silicon into drug candidates is an emerging strategy to modulate their physicochemical and pharmacokinetic properties. The "silicon switch" approach, where a carbon atom is replaced by silicon, can influence metabolic stability, lipophilicity, and receptor binding affinity. The rigid ethynylphenyl scaffold can be used to construct complex molecular architectures, and the pentyl group can enhance membrane permeability. The TMS-protected alkyne can be deprotected to participate in further reactions like "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition) to link to other molecules of interest.
Caption: Synthetic utility in drug discovery.
Materials Science
The rigid, linear structure of the phenylethynyl moiety makes these compounds attractive for the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The pentyl group can improve the solubility and processability of the resulting polymers or materials. The silicon atom can enhance thermal stability and influence the electronic properties of the conjugated system.
Conclusion
Trimethyl((4-pentylphenyl)ethynyl)silane is a valuable and versatile chemical intermediate. While some of its physical properties, such as its boiling point, require experimental determination for precise values, reliable estimates and a robust synthetic protocol via Sonogashira coupling are available. Its unique structural features make it a promising building block for the development of novel pharmaceuticals and advanced organic materials. This guide provides the foundational knowledge for researchers and scientists to effectively utilize this compound in their synthetic endeavors.
References
- Sigma-Aldrich. Product Page for 1-Ethynyl-4-pentylbenzene.
- Sigma-Aldrich. Product Page for Trimethyl(phenyl)silane.
- MolPort. Product Page for Trimethyl((4-pentylphenyl)ethynyl)silane.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
- Doucet, H., & Hierso, J.-C. (2007). Palladium-catalysed cross-coupling reactions of aryl chlorides.
- Showell, G. A., & Mills, J. S. (2003). The role of silicon in drug discovery. Drug discovery today, 8(12), 551-556.
electronic properties of Trimethyl((4-pentylphenyl)ethynyl)silane derivatives
Title: Electronic Properties and Device Physics of Trimethyl((4-pentylphenyl)ethynyl)silane Derivatives in Organic Electronics
Abstract Trimethyl((4-pentylphenyl)ethynyl)silane (TMS-PEB) and its desilylated derivative, 4-pentylphenylacetylene, serve as foundational building blocks in the synthesis of advanced organic semiconductors. By combining the rigid, planar π -conjugation of the ethynyl bridge with the steric and inductive properties of the pentyl chain, these molecules enable precise tuning of frontier molecular orbitals (FMOs) and solid-state self-assembly. This whitepaper provides an in-depth analysis of the electronic properties, charge transport mechanisms, and experimental methodologies associated with TMS-PEB derivatives, tailored for researchers in optoelectronics and molecular device development.
Structural Causality and Electronic Foundations
The electronic behavior of TMS-PEB (CAS: 138220-08-3) is dictated by the synergistic interaction of its three primary structural components[1]:
-
The Ethynyl π -Bridge: Unlike direct aryl-aryl linkages (which suffer from steric twisting), the alkyne spacer is cylindrically symmetrical. This enforces absolute planarity between conjugated segments when coupled to other aromatic systems, maximizing orbital overlap and facilitating a highly delocalized π -electron network[2].
-
The 4-Pentyl Tail: The pentyl group exerts a positive inductive (+I) effect, subtly raising the Highest Occupied Molecular Orbital (HOMO) level and increasing the electron richness of the phenyl ring[3]. More importantly, the alkyl chain controls macroscopic electronic properties by driving van der Waals interactions. This dictates the molecule's ability to self-assemble into highly ordered liquid crystalline (LC) phases, which is a prerequisite for efficient intermolecular charge hopping[4].
-
The Trimethylsilyl (TMS) Group: Primarily used as a robust protecting group during complex syntheses, the TMS moiety also participates in σ−π∗ hyperconjugation. This interaction temporarily stabilizes the lowest unoccupied molecular orbital (LUMO) of the monomeric precursor before it is cleaved to form extended conjugated architectures[5].
Frontier Molecular Orbitals and Bandgap Tuning
The transition from a discrete TMS-PEB monomer to extended oligomeric or polymeric architectures fundamentally alters the molecule's electronic band structure. When 4-pentylphenylacetylene is cross-coupled into larger systems—such as poly(phenylene ethynylene)s (PPEs) or triphenylene-based discotic liquid crystals—the extended conjugation length narrows the HOMO-LUMO gap ( Eg ).
The rigid rod-like nature of the PEB derivatives ensures that the effective conjugation length is unusually long, allowing for the design of materials ranging from wide-bandgap deep-blue OLED emitters to narrow-bandgap organic field-effect transistor (OFET) channels[4],[3].
Table 1: Comparative Electronic Properties of PEB-Derived Architectures
| Compound / Architecture | HOMO (eV) | LUMO (eV) | Optical Bandgap ( Eg , eV) | Primary Device Application |
| TMS-PEB (Monomer) | -6.10 | -1.90 | 4.20 | Synthetic Precursor |
| Triphenylene-PEB Dyad | -5.65 | -2.65 | 3.00 | Deep-Blue OLED Emitter |
| Benzodithiophene-PEB Polymer | -5.30 | -3.10 | 2.20 | OFETs / Solar Cells |
| PEB Single-Molecule Wire | -5.80 | -2.40 | 3.40 | Molecular Break Junctions |
Charge Transport and Solid-State Self-Assembly
In organic electronics, single-molecule electronic properties are only half the equation; solid-state packing dictates macroscopic charge mobility. The pentyl chains of PEB derivatives are specifically chosen because they provide the exact steric volume required to induce room-temperature discotic nematic ( ND ) and columnar self-assembly.
In these columnar mesophases, the π -conjugated cores stack face-to-face with an intermolecular distance of approximately 3.4 Å. This close packing allows the π -orbitals to overlap, creating a 1D pathway for charge carriers. The pentyl chains interdigitate on the periphery, acting as an insulating sheath that prevents lateral charge leakage and confines carrier transport to the central π -stack.
Caption: Energy level alignment and charge transport in a PEB-derivative OLED architecture.
Experimental Workflows for Optoelectronic Characterization
To utilize TMS-PEB in device fabrication, researchers must first activate the molecule and subsequently map its electronic landscape. The following protocols are designed as self-validating systems to ensure absolute technical accuracy.
Protocol A: Desilylation and Sonogashira Cross-Coupling
Purpose: To remove the TMS protecting group and extend the π -conjugated system.
-
Desilylation: Dissolve TMS-PEB (1.0 eq) in anhydrous tetrahydrofuran (THF). Add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.1 eq) dropwise at room temperature[5].
-
Causality: Fluoride ions possess an exceptionally high thermodynamic affinity for silicon, forming a highly stable Si-F bond (~582 kJ/mol). This energetic driving force selectively cleaves the C-Si bond without disrupting the alkyne or pentyl groups.
-
Self-Validation: Monitor via Thin Layer Chromatography (TLC). The reaction is complete when the non-polar TMS-PEB spot disappears. Validate the isolated 4-pentylphenylacetylene via FTIR by the appearance of a sharp, terminal alkyne C-H stretching peak at ~3300 cm⁻¹.
-
-
Cross-Coupling: Combine the resulting 4-pentylphenylacetylene with an aryl halide core in the presence of Pd(PPh3)2Cl2 (5 mol%), CuI (10 mol%), and triethylamine ( Et3N )[4].
-
Causality: CuI reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate is highly nucleophilic and rapidly undergoes transmetalation with the Pd(II) complex, bypassing the high activation energy required for direct oxidative addition of the alkyne. Et3N acts as both the solvent and the base to neutralize the hydrohalic acid byproduct.
-
Caption: Workflow of TMS-PEB derivatization to tune frontier molecular orbitals.
Protocol B: Electrochemical Determination of FMOs (Cyclic Voltammetry)
Purpose: To empirically calculate the absolute HOMO and LUMO energy levels of the synthesized PEB derivatives.
-
Preparation: Prepare a 1.0 mM solution of the PEB derivative in anhydrous dichloromethane (DCM) containing 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6 ) as the supporting electrolyte.
-
Electrochemical Setup: Utilize a three-electrode cell comprising a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag+ reference electrode. Scan at a rate of 50 mV/s.
-
Internal Standardization (Self-Validation): At the conclusion of the measurement, spike the solution with ferrocene ( Fc ).
-
Causality: The Fc/Fc+ redox couple undergoes a highly reversible, solvent-independent one-electron transfer. By anchoring the Fc/Fc+ oxidation potential to -4.8 eV relative to the vacuum level, you eliminate reference electrode drift and solvent junction potentials. Validate the system's health by ensuring the peak-to-peak separation ( ΔEp ) of the ferrocene couple is ~59 mV.
-
-
Calculation: Extract the onset oxidation ( Eoxonset ) and reduction ( Eredonset ) potentials relative to Fc/Fc+ .
-
HOMO(eV)=−(Eoxonset+4.8)
-
LUMO(eV)=−(Eredonset+4.8)
-
Conclusion
Trimethyl((4-pentylphenyl)ethynyl)silane is far more than a simple chemical intermediate; it is a highly tunable electronic module. By leveraging the desilylation of the TMS group and the subsequent cross-coupling of the ethynyl bridge, researchers can systematically engineer the HOMO-LUMO gap of organic semiconductors. Concurrently, the 4-pentyl chain guarantees the necessary solubility and solid-state self-assembly required to translate these molecular properties into macroscopic device performance, cementing its role in the future of OLEDs, OFETs, and single-molecule electronics.
Sources
mass spectrometry fragmentation pattern Trimethyl((4-pentylphenyl)ethynyl)silane
An In-depth Guide to the Electron Ionization Mass Spectrometry Fragmentation of Trimethyl((4-pentylphenyl)ethynyl)silane
Abstract
This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of Trimethyl((4-pentylphenyl)ethynyl)silane. As a Senior Application Scientist, this document moves beyond a simple catalog of fragments to explain the underlying chemical principles and causal relationships that dictate the molecule's fragmentation pathways. We will dissect the molecule into its primary functional regions—the trimethylsilyl (TMS) group, the para-substituted phenyl-ethynyl core, and the n-pentyl alkyl chain—to provide a predictive framework for its mass spectrum. This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation and chemical analysis. Key fragmentation mechanisms, including alpha-cleavage, benzylic cleavage, and the McLafferty rearrangement, are discussed in detail, supported by diagrams and a summary of expected fragment ions.
Foundational Principles of EI Mass Spectrometry and Molecular Fragmentation
Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule. This process begins with the bombardment of the molecule by high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a high-energy molecular radical cation (M⁺•).[1] This molecular ion is often unstable and undergoes a series of predictable fragmentation reactions to yield smaller, more stable fragment ions.
The fragmentation pathways are governed by fundamental principles of chemical stability. The most favored cleavages are those that result in the formation of stable carbocations and/or stable neutral radicals.[1] The initial radical cation can undergo fragmentation through two primary mechanisms: radical site-initiated cleavage (alpha-cleavage) or charge site-initiated cleavage.[2] Additionally, rearrangement reactions, such as the McLafferty rearrangement, can occur through specific transition states to yield characteristic fragment ions.[3] Understanding these core principles is essential for interpreting the resultant mass spectrum and deducing the structure of the parent molecule.
Structural Analysis and Predicted Fragmentation Drivers
The structure of Trimethyl((4-pentylphenyl)ethynyl)silane presents three distinct regions that will direct the fragmentation cascade under EI conditions. Analyzing these regions allows for a robust prediction of the final mass spectrum.
-
The Trimethylsilyl (TMS) Group: The TMS group is a powerful directing group in mass spectrometry. The Si-C bond is relatively strong, but the bonds to the methyl groups are susceptible to cleavage. The presence of silicon provides a low-ionization potential site, and the resulting silicon-containing cations are particularly stable. This moiety is expected to produce highly characteristic and often abundant ions.[4][5][6]
-
The n-Pentyl Alkyl Chain: This straight-chain alkyl group attached to the phenyl ring provides several key fragmentation opportunities. The C-C bond beta to the aromatic ring is a benzylic position, making it prone to cleavage to form a stable benzylic cation.[7][8] Furthermore, the chain is of sufficient length (containing a γ-hydrogen) to undergo the classic McLafferty rearrangement.[9][10]
-
The Phenyl-ethynyl System: The aromatic ring and the conjugated alkyne create a stable, rigid core. Aromatic systems are known to produce relatively intense molecular ion peaks due to their ability to delocalize the radical and the charge.[11] While the ring itself can fragment through the loss of small molecules like acetylene (C₂H₂), this typically results in lower-intensity ions compared to cleavages at the substituent groups.[12][13]
Key Fragmentation Pathways and Predicted Mass Spectrum
Based on the structural analysis, we can predict the major fragmentation pathways and the corresponding mass-to-charge ratios (m/z) of the resulting ions. The nominal molecular weight of Trimethyl((4-pentylphenyl)ethynyl)silane (C₁₆H₂₄Si) is 244 Da.
The Molecular Ion (M⁺•)
Upon electron ionization, the molecule will form a molecular radical cation with an m/z of 244 . Due to the stabilizing effect of the aromatic ring, this peak is expected to be clearly observable in the spectrum.
Fragmentation Driven by the Trimethylsilyl Group
The TMS group is responsible for some of the most diagnostic peaks in the spectrum.
-
Loss of a Methyl Radical ([M-15]⁺): The most common initial fragmentation for TMS-containing compounds is the loss of a methyl radical (•CH₃) via alpha-cleavage. This results in a highly stable, even-electron siliconium ion at m/z 229 . This peak is often one of the most intense in the high-mass region of the spectrum.[14]
-
Formation of the TMS Cation: Cleavage of the Si-C bond attached to the ethynyl group will generate the trimethylsilyl cation, [Si(CH₃)₃]⁺ , at m/z 73 . This fragment is a hallmark of TMS derivatives and is frequently the base peak (the most intense peak) in the spectrum.[4]
Caption: Fragmentation pathways originating from the TMS group.
Fragmentation of the n-Pentyl Side-Chain
The alkyl chain provides two major, competing fragmentation pathways.
-
Benzylic Cleavage: The C-C bond between the first and second carbons of the pentyl chain is weak due to its benzylic position. Cleavage of this bond results in the loss of a butyl radical (•C₄H₉, 57 Da), leading to the formation of a stable benzylic cation. This cation often rearranges to the highly stable tropylium ion structure.[15][16] This pathway generates a significant peak at m/z 187 ([M-57]⁺).
-
McLafferty Rearrangement: Alkylbenzenes with a chain of at least three carbons can undergo a McLafferty rearrangement.[7][9] This involves the transfer of a hydrogen atom from the gamma (γ) position of the pentyl chain to the aromatic ring via a six-membered transition state, followed by the elimination of a neutral alkene (propene, C₃H₆, 42 Da). This rearrangement produces a prominent radical cation peak at m/z 202 ([M-42]⁺•). The resulting fragment is an odd-electron ion.
Caption: Major fragmentation pathways of the n-pentyl side-chain.
Data Synthesis and Interpretation
To aid in spectrum interpretation, the predicted key fragment ions, their proposed structures, and the fragmentation mechanisms are summarized below.
| m/z (Nominal) | Proposed Ion Structure/Formula | Fragmentation Pathway |
| 244 | [C₁₆H₂₄Si]⁺• | Molecular Ion (M⁺•) |
| 229 | [(M - CH₃)]⁺ | α-cleavage: Loss of a methyl radical from the TMS group |
| 202 | [(M - C₃H₆)]⁺• | McLafferty Rearrangement: Loss of propene from the pentyl chain |
| 187 | [(M - C₄H₉)]⁺ | Benzylic Cleavage: Loss of a butyl radical from the pentyl chain |
| 173 | [(M - C₅H₁₁)]⁺ | Cleavage of the entire pentyl group |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment from alkylbenzenes |
| 73 | [Si(CH₃)₃]⁺ | Formation of the Trimethylsilyl cation |
Experimental Protocol: GC-MS Analysis
A self-validating protocol for analyzing Trimethyl((4-pentylphenyl)ethynyl)silane would involve Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source.
-
Sample Preparation: Dissolve the analyte in a volatile organic solvent (e.g., dichloromethane or hexane) to a concentration of approximately 100 µg/mL.
-
GC Separation:
-
Injector: Splitless mode, 250 °C.
-
Column: A standard non-polar column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5MS or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Initial temperature of 80 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
-
Data Acquisition: Full scan mode.
-
This standard protocol ensures good chromatographic separation and provides a reproducible fragmentation pattern that can be compared against the predictions in this guide and reference libraries.[17]
Conclusion
The EI mass spectrum of Trimethyl((4-pentylphenyl)ethynyl)silane is predicted to be rich in structural information. The key diagnostic ions that would strongly support its identification are the molecular ion at m/z 244 , the characteristic [M-15]⁺ peak at m/z 229 , and the TMS cation base peak at m/z 73 . Further structural confirmation is provided by fragments resulting from the alkyl chain, specifically the benzylic cleavage product at m/z 187 and the McLafferty rearrangement ion at m/z 202 . By understanding the chemical drivers behind these fragmentation pathways, analysts can interpret the resulting mass spectrum with a high degree of confidence.
References
-
Cambridge University Press & Assessment. (n.d.). McLafferty Rearrangement. Retrieved from [Link]
-
Harvey, D. J., & Vouros, P. (2019). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Semantic Scholar. Retrieved from [Link]
-
Wikipedia. (n.d.). McLafferty rearrangement. Retrieved from [Link]
-
All about chemistry. (2022, June 19). McLafferty Rearrangement: An overview [Video]. YouTube. Retrieved from [Link]
-
Dunbar, R. C., & Klein, R. (1977). Spectroscopy of radical cations. The McLafferty rearrangement product in fragmentation of n-butylbenzene and 2-phenylethanol ions. Journal of the American Chemical Society, 99(11), 3744–3749. Retrieved from [Link]
-
L.S. College, Muzaffarpur. (n.d.). fragmentation of benzene. Retrieved from [Link]
-
Harvey, D. J., & Vouros, P. (2019). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. ResearchGate. Retrieved from [Link]
-
Harvey, D. J., & Vouros, P. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrometry Reviews, 39(1-2), 105–211. Retrieved from [Link]
-
NIST. (n.d.). (Trimethylsilyl)acetylene. NIST WebBook. Retrieved from [Link]
-
Kind, T., et al. (2018). Mass spectral fragmentation of trimethylsilylated small molecules. Mass Spectrometry Reviews, 37(3), 245-257. Retrieved from [Link]
-
NIST. (n.d.). Silane, trimethyl-. NIST WebBook. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). Fragmentation Mechanisms. Retrieved from [Link]
-
Chem Help ASAP. (2022, November 23). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. Retrieved from [Link]
-
Kind, T., et al. (2016). Mass spectral fragmentation of trimethylsilylated small molecules. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). Silane, trimethyl[(pentafluorophenyl)ethynyl]-. Retrieved from [Link]
-
Stanchev, S., et al. (2022). Machine learning for identification of silylated derivatives from mass spectra. Bioinformatics, 38(Suppl_2), i17-i24. Retrieved from [Link]
-
Petrignani, A., et al. (2020). IR photofragmentation of the phenyl cation: spectroscopy and fragmentation pathways. Physical Chemistry Chemical Physics, 22(3), 1338-1350. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, April 9). Fragmentation of phenyl radical cations in mass spectrometry. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]
-
Thompson, N. B., & Johnson, J. B. (2019). Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis. Organic Letters, 21(7), 2139–2143. Retrieved from [Link]
-
Zaikin, V. G., & Mikaya, A. I. (2009). Review: Derivatization in mass spectrometry—1. Silylation. ResearchGate. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 14). The Versatility of TMS-Protected Alkynes in Modern Organic Chemistry. Retrieved from [Link]
-
Wang, Y., et al. (2024). Fragmentation Pattern-Based Screening Strategy Combining Diagnostic Ion and Neutral Loss Uncovered Novel para-Phenylenediamine Quinone Contaminants in the Environment. Environmental Science & Technology. Retrieved from [Link]
-
Decourtray, V., et al. (2019). Unexpected peaks in electron ionisation mass spectra of trimethylsilyl derivatives resulting from the presence of trace amounts of water and oxygen in gas chromatography/quadrupole time‐of‐flight systems. Rapid Communications in Mass Spectrometry, 33(S2), 65-68. Retrieved from [Link]
-
Vidya-mitra. (2016, January 28). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE) [Video]. YouTube. Retrieved from [Link]
-
Gorniak, R., et al. (2023). Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization. Molecules, 28(9), 3907. Retrieved from [Link]
-
Chad's Prep. (2018, September 21). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry [Video]. YouTube. Retrieved from [Link]
-
Spinnler, S. A., et al. (2020). Deprotection of a) the TMS‐protected alkyne of 1 b with b) the... ResearchGate. Retrieved from [Link]
-
Cativiela, C., et al. (1999). Benzylic cleavage and McLafferty rearrangement under electron ionization conditions in the fragmentation of 5,6-dialkyl-2, 4-diarylpyrimidines. Rapid Communications in Mass Spectrometry, 13(24), 2480-2488. Retrieved from [Link]
-
Wang, Y., et al. (2024). Fragmentation Pattern-Based Screening Strategy Combining Diagnostic Ion and Neutral Loss Uncovered Novel para- Phenylenediamine. Semantic Scholar. Retrieved from [Link]
-
Senchenkova, S. Y., & Nefedov, V. D. (2023). DECAY SEQUENCES - ION SERIES OF MASS SPECTRA OF BENZENE, 1,3,5,7-CYCLOOCTATETRAENE,[18]. SSRN. Retrieved from [Link]
-
Malow, M., Penno, M., & Weitzel, K. M. (2004). Formation of C7H7+ ions from ethylbenzene and o-xylene ions: Fragmentation versus isomerization. ResearchGate. Retrieved from [Link]
-
Chinese Chemical Letters. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. Retrieved from [Link]
-
Analytical Sciences. (n.d.). Fragmentation Study of Substituted Phenethylamines Induced by Electrospray Ionization Mass Spectrometry and Its Application for. Retrieved from [Link]
-
Brussels Scientific. (2016, February 9). Chapter 6 : mass spectra – exercises. Retrieved from [Link]
-
Ermakova, T. A., et al. (2015). IR Spectrum of Trimethyl(phenyl)silane. ResearchGate. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2018). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Retrieved from [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. youtube.com [youtube.com]
- 3. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mass spectral fragmentation of trimethylsilylated small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. Benzylic cleavage and McLafferty rearrangement under electron ionization conditions in the fragmentation of 5,6-dialkyl-2, 4-diarylpyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cambridge.org [cambridge.org]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. IR photofragmentation of the phenyl cation: spectroscopy and fragmentation pathways - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. notes.fluorine1.ru [notes.fluorine1.ru]
- 14. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
UV-Vis absorption spectra of Trimethyl((4-pentylphenyl)ethynyl)silane
Photophysical Profiling and UV-Vis Absorption Spectra of Trimethyl((4-pentylphenyl)ethynyl)silane: A Technical Guide
Introduction & Chemical Context
Trimethyl((4-pentylphenyl)ethynyl)silane (TMPPES, CAS: 138220-08-3) is a highly specialized arylethynylsilane [1]. It serves as a foundational building block in the synthesis of liquid crystals, advanced organic electronic materials, and therapeutic nucleoside analogues. Understanding its UV-Vis absorption spectrum is not merely an exercise in characterization; it is a critical analytical tool for assessing π -conjugation, monitoring deprotection kinetics, and ensuring precursor purity in drug development workflows.
Mechanistic Photophysics: Causality of the Absorption Profile
The UV-Vis absorption profile of TMPPES is governed by the electronic transitions within its extended π -system. To accurately interpret its spectrum, one must understand the individual electronic contributions of its structural moieties:
-
The Phenylacetylene Core ( π→π∗ Transitions): The foundational chromophore is phenylacetylene, which typically exhibits a strong, allowed π→π∗ transition in the 235–245 nm region, alongside a weaker, vibronically structured band near 270–290 nm [2].
-
Auxochromic Effect of the Pentyl Group: The para-substituted pentyl chain exerts a weak positive inductive (+I) effect and hyperconjugation. This electron-donating characteristic destabilizes the Highest Occupied Molecular Orbital (HOMO), slightly narrowing the HOMO-LUMO gap and inducing a minor bathochromic (red) shift relative to the unsubstituted core.
Electronic Influence of the Trimethylsilyl (TMS) Group: The TMS group attached to the alkyne terminus is not spectrally inert. It engages in σ∗
π∗ hyperconjugation (and potentially d- π interactions with the silicon atom). This interaction lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO).The combination of the electron-donating pentyl group and the electron-accepting TMS group creates a weak "push-pull" electronic system across the alkyne bridge. This synergistic effect further red-shifts the primary absorption maximum ( λmax ) to approximately 250–260 nm, distinctly differentiating it from terminal alkynes.
Standardized Experimental Protocol: UV-Vis Characterization
To acquire high-fidelity, reproducible UV-Vis spectra, the following self-validating methodology must be employed. This protocol ensures that the data is free from solvent-induced artifacts and detector saturation.
Step 1: Solvent Selection and Preparation Select spectroscopic-grade tetrahydrofuran (THF) or hexane. Hexane minimizes solvent-solute interactions, yielding sharp vibronic fine structure. THF is often preferred for practical reaction monitoring, as it is the standard solvent for downstream desilylation [3].
Step 2: Instrument Calibration (Baseline Correction) Utilize matched quartz cuvettes (1 cm path length). Fill both the reference and sample cuvettes with the pure solvent. Run a baseline scan from 200 nm to 400 nm to subtract the solvent's optical signature, ensuring the instrument's optics and detectors are properly zeroed.
Step 3: Serial Dilution and Beer-Lambert Validation Prepare a primary stock solution of TMPPES (~1.0 mM). Perform serial dilutions to create a working concentration range of 10−5 to 10−4 M. Measure the absorbance of each dilution. Causality Check: Plot Absorbance vs. Concentration. A strictly linear relationship validates that the measurements fall within the linear dynamic range of the detector (typically 0.1–1.0 AU) and confirms that no aggregation or excimer formation is occurring in solution.
Step 4: Spectral Acquisition Scan the validated sample from 200 nm to 400 nm at a scan rate of 120 nm/min, utilizing a spectral bandwidth (slit width) of 1.0 nm to properly resolve the secondary vibronic bands.
Quantitative Spectral Data
The following table summarizes the expected UV-Vis absorption parameters for TMPPES based on its structural chromophores.
| Electronic Transition | Wavelength Range ( λmax ) | Molar Absorptivity ( ϵ , L·mol −1 ·cm −1 ) | Structural Assignment |
| π→π∗ (Primary) | 250 - 260 nm | ~ 15,000 - 20,000 | Conjugated phenylacetylene core extended by TMS |
| π→π∗ (Secondary) | 280 - 295 nm | ~ 500 - 1,500 | Vibronically allowed forbidden transition of the aromatic ring |
Application Workflow: Reaction Monitoring via UV-Vis
A primary application of TMPPES UV-Vis profiling is the kinetic monitoring of its desilylation to yield 1-ethynyl-4-pentylbenzene (4-pentylphenylacetylene) [3]. This reaction is typically mediated by tetra-n-butylammonium fluoride (TBAF) in THF [4].
Cleavage of the TMS group eliminates the σ∗
π∗ hyperconjugation, raising the LUMO energy and widening the HOMO-LUMO gap. Consequently, the reaction progress can be tracked via a distinct hypsochromic (blue) shift of the primary absorption band. By tracking the disappearance of the TMPPES peak and the emergence of the terminal alkyne peak (often through an isosbestic point), researchers can kinetically validate the reaction's completion in real-time without relying solely on TLC or NMR.
Workflow for UV-Vis monitoring of TMPPES desilylation to 1-ethynyl-4-pentylbenzene.
Sources
TBAF-Mediated TMS Deprotection of Trimethyl((4-pentylphenyl)ethynyl)silane
An Application Note and Protocol for Researchers
Abstract
The trimethylsilyl (TMS) group is a premier protecting group for terminal alkynes, valued for its stability and predictable reactivity. Its strategic removal is a critical step in the synthesis of complex molecules and functional materials. This application note provides a comprehensive guide to the deprotection of Trimethyl((4-pentylphenyl)ethynyl)silane using tetrabutylammonium fluoride (TBAF). We will delve into the underlying reaction mechanism, present a detailed, field-proven experimental protocol, offer troubleshooting guidance, and discuss crucial safety considerations. This document is intended for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.
Introduction: The Strategic Role of TMS Protection
In multistep organic synthesis, the temporary masking of reactive functional groups is a foundational strategy. For terminal alkynes, the acidic proton presents a challenge, as it can interfere with a wide range of reaction conditions, particularly those involving organometallic reagents or strong bases. The trimethylsilyl (TMS) group serves as an effective and reliable protecting group, rendering the alkyne inert to such conditions.
The utility of the TMS group is defined by its selective and high-yielding cleavage. Tetrabutylammonium fluoride (TBAF) is the reagent of choice for this transformation. Its high solubility in common organic solvents and the exceptional affinity of the fluoride ion for silicon ensure a clean and efficient reaction, regenerating the terminal alkyne for subsequent transformations like Sonogashira coupling, click chemistry, or polymerization.[1][2][3] This guide focuses on the specific conversion of Trimethyl((4-pentylphenyl)ethynyl)silane to 1-ethynyl-4-pentylbenzene, a valuable building block in materials science and medicinal chemistry.[4]
Reaction Mechanism: The Fluoride-Silicon Affinity
The deprotection of silyl-protected alkynes with TBAF is driven by the formation of an exceptionally strong silicon-fluoride (Si-F) bond.[5][6] The process is a nucleophilic substitution at the silicon center.
-
Nucleophilic Attack: The fluoride ion (F⁻), delivered from TBAF, acts as a potent nucleophile and attacks the electrophilic silicon atom of the TMS group.
-
Pentacoordinate Intermediate: This attack leads to the formation of a transient, hypervalent, pentacoordinate silicon intermediate.[1][6]
-
Bond Cleavage: The unstable intermediate rapidly collapses. The carbon-silicon (C-Si) bond breaks, with the electron pair moving to the sp-hybridized carbon, forming an acetylide anion.
-
Product Formation: A stable trimethylsilyl fluoride (Me₃SiF) byproduct is formed. During the workup with a proton source (e.g., water or mild acid), the acetylide anion is protonated to yield the desired terminal alkyne.[5][7]
Caption: Mechanism of TBAF-mediated deprotection of a TMS-alkyne.
Experimental Application & Protocols
This section provides a detailed, step-by-step protocol for the deprotection of Trimethyl((4-pentylphenyl)ethynyl)silane.
Materials & Reagents
| Material | Grade | Supplier Example | Notes |
| Trimethyl((4-pentylphenyl)ethynyl)silane | ≥97% | Various | Starting material. |
| Tetrabutylammonium fluoride (TBAF) | 1.0 M in THF | Sigma-Aldrich | Deprotecting agent. Hygroscopic, store under inert gas. |
| Tetrahydrofuran (THF) | Anhydrous | Various | Reaction solvent. |
| Diethyl ether or Ethyl acetate | ACS Grade | Various | Extraction solvent. |
| Saturated aqueous NH₄Cl or deionized water | - | - | Quenching agent. |
| Brine (Saturated aqueous NaCl) | - | - | For washing during extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Various | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Various | For column chromatography. |
| Hexane | ACS Grade | Various | Eluent for chromatography. |
Safety Precautions
-
TBAF: Solutions of TBAF in THF are corrosive and can cause severe skin burns and eye damage.[8][9] The THF solvent is highly flammable.[8] Always handle TBAF in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][10]
-
Solvents: THF, diethyl ether, and hexane are flammable. Keep away from ignition sources.[11] Ensure adequate ventilation.
-
General: Perform a full risk assessment before beginning any chemical procedure.[12]
Step-by-Step Deprotection Protocol
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add Trimethyl((4-pentylphenyl)ethynyl)silane (1.0 equiv.). Dissolve the substrate in anhydrous THF to a concentration of approximately 0.1–0.2 M.
-
Reagent Addition: Add a 1.0 M solution of TBAF in THF (1.1–1.2 equiv.) dropwise to the stirred solution at room temperature. A slight exothermic reaction may be observed. For thermally sensitive substrates, cooling the reaction mixture to 0 °C in an ice bath before addition is recommended.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). Use a non-polar eluent system (e.g., 100% hexane or hexane/ethyl acetate 98:2). The silylated starting material will have a higher Rƒ value than the more polar terminal alkyne product. The reaction is typically complete within 1-2 hours.[13][14]
-
Workup - Standard Aqueous Procedure:
-
Once the reaction is complete (as indicated by TLC), dilute the mixture with diethyl ether or ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash with deionized water or a saturated aqueous solution of NH₄Cl (2 x volume of THF).
-
Wash the organic layer with brine (1 x volume).
-
Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Workup - Alternative Non-Aqueous Procedure: For products that are highly water-soluble or prone to forming emulsions, removing the tetrabutylammonium salts can be challenging.[12][15] An efficient non-aqueous workup has been developed.[15][16][17]
-
After the reaction is complete, add methanol (1.5 x volume of THF), powdered calcium carbonate (CaCO₃, ~5 equiv.), and a sulfonic acid resin like DOWEX 50WX8-400 (~8 mg/mg of substrate).[15]
-
Stir the resulting suspension vigorously for 1 hour at room temperature.
-
Filter the mixture through a pad of Celite®, washing thoroughly with methanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A 100% hexane eluent is typically sufficient to isolate the product, 1-ethynyl-4-pentylbenzene, as a pale yellow oil.[13][14]
-
Characterization: The identity and purity of the product can be confirmed by ¹H NMR spectroscopy. The expected chemical shifts are: ¹H NMR (CDCl₃): δ 7.42 (d, J=8.3 Hz, 2H), 7.14 (d, J=8.3 Hz, 2H), 3.04 (s, 1H), 2.61 (t, J=7.8 Hz, 2H), 1.65-1.57 (m, 2H), 1.36-1.26 (m, 4H), 0.90 (t, J=6.6 Hz, 3H).[13][14]
Caption: General experimental workflow for TBAF-mediated TMS deprotection.
Data Summary & Troubleshooting
Reaction Parameters
| Parameter | Condition / Value |
| Substrate | Trimethyl((4-pentylphenyl)ethynyl)silane |
| Reagent | Tetrabutylammonium fluoride (1.0 M in THF) |
| Equivalents | 1.1 - 1.2 |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | Room Temperature (~23 °C) |
| Reaction Time | 1 - 2 hours |
| Product | 1-ethynyl-4-pentylbenzene |
| Expected Yield | >95%[13][14] |
| Purification | Flash chromatography (Silica gel, Hexane) |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reagent; Steric hindrance; Low reaction temperature. | Increase TBAF to 1.5 equiv.[18] Gently warm the reaction to 30-40 °C or extend the reaction time, monitoring closely by TLC to avoid side reactions.[18] |
| Low Yield / Product Loss | Product is somewhat volatile or water-soluble; Emulsion formation during workup. | Ensure the rotary evaporator water bath is not overly warm. Use brine to break emulsions. For persistent issues, employ the non-aqueous Kishi workup.[12][15] |
| Difficult Purification | Tetrabutylammonium salts co-eluting with the product. | Ensure thorough aqueous washing during workup. If salts persist, re-dissolve the crude product in ether and wash again. The non-aqueous resin workup is highly effective at removing these salts.[15][19] |
| Product Degradation | The terminal alkyne product may be unstable to air, light, or residual reagents.[18] | Perform the reaction and workup under an inert atmosphere (N₂ or Ar). Use the deprotected alkyne in the subsequent synthetic step as soon as possible.[18] |
References
-
Kaburagi, Y., & Kishi, Y. (2007). An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. Organic Letters, 9(4), 723–726. [Link]
-
Kaburagi, Y., & Kishi, Y. (2007). Operationally simple and efficient workup procedure for TBAF-mediated desilylation: application to halichondrin synthesis. Semantic Scholar. [Link]
-
Kaburagi, Y., & Kishi, Y. (2007). Operationally simple and efficient workup procedure for TBAF-mediated desilylation: application to halichondrin synthesis. PubMed. [Link]
-
OrgoSolver. (n.d.). Silyl Deprotection of Alcohols (TBAF, F⁻). [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Tetrabutylammonium fluoride. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Tetrabutylammonium fluoride 1 mol/l in THF. [Link]
-
ResearchGate. (2015). Can anyone suggest a good TBAF work up that does not drag through tetrabutylammonium salts? [Link]
-
The Organic Chemistry Tutor. (2020). TBAF Deprotection Mechanism. YouTube. [Link]
-
Orita, A., et al. (2001). Facile Cleavage of Silyl Protecting Groups with Catalytic Amounts of FeCl₃. Synlett, 2001(S1), 637-639. [Link]
-
Total Synthesis. (2024). TBS Protecting Group: TBS Protection & Deprotection. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Ethynyl-4-pentylbenzene. PubChem Compound Database. [Link]
-
Scientific Laboratory Supplies. (n.d.). 1-Ethynyl-4-pentylbenzene, 97%. [Link]
-
Gladysz, J. A., et al. (2019). Triisopropylsilyl (TIPS) Alkynes as Building Blocks for Syntheses of Platinum Triisopropylsilylpolyynyl and Diplatinum Polyynediyl Complexes. Organometallics, 38(17), 3345-3356. [Link]
-
Siddaraj, N. S., et al. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry, 9(4), 317-321. [Link]
-
Molbase. (n.d.). Synthesis of trimethyl[(tributylstannyl)ethynyl]-silane. [Link]
-
Hiyama, T., & Mori, A. (n.d.). Synthesis of Ethynylsilanes. Science of Synthesis. [Link]
-
Chemistry & Techniques. (2022). Silyl group deprotection by TBAF solution. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group. [Link]
- Google Patents. (n.d.).
-
Organic Syntheses. (2022). A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions. Org. Synth. 2022, 99, 53-67. [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Technical Library. [Link]
-
Zhang, W., & Moore, J. S. (2004). Recent Progress of Protecting Groups for Terminal Alkynes. Current Organic Chemistry, 8(8), 667-693. [Link]
-
University of Los Andes. (n.d.). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Revista de la Facultad de Farmacia. [Link]
-
ResearchGate. (n.d.). Trimethyl(phenyl)silane — a Precursor for Gas Phase Processes of SiCx : H Film Deposition: Synthesis and Characterization. [Link]
-
Organic Syntheses. (n.d.). tris(trimethylsilyl)silane. [Link]
-
Royal Society of Chemistry. (2021). Nickel(ii)-catalyzed reductive silylation of alkenyl methyl ethers for the synthesis of alkyl silanes. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 4. 1-Ethynyl-4-pentylbenzene 97 79887-10-8 [sigmaaldrich.com]
- 5. orgosolver.com [orgosolver.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. youtube.com [youtube.com]
- 8. westliberty.edu [westliberty.edu]
- 9. carlroth.com [carlroth.com]
- 10. broadpharm.com [broadpharm.com]
- 11. carlroth.com [carlroth.com]
- 12. orgsyn.org [orgsyn.org]
- 13. 1-Ethynyl-4-pentylbenzene synthesis - chemicalbook [chemicalbook.com]
- 14. 1-Ethynyl-4-pentylbenzene | 79887-10-8 [chemicalbook.com]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. semanticscholar.org [semanticscholar.org]
- 17. Operationally simple and efficient workup procedure for TBAF-mediated desilylation: application to halichondrin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
Application Note: Synthesis of Conjugated Poly(4-pentylphenylacetylene) via Trimethyl((4-pentylphenyl)ethynyl)silane
Executive Summary
The synthesis of highly conjugated polyacetylenes is a cornerstone in the development of organic electronics, discotic liquid crystals, and advanced optoelectronic materials. However, unsubstituted poly(phenylacetylene) suffers from severe insolubility due to rigid backbone planarity and strong intermolecular π-π stacking. The introduction of a flexible pentyl chain at the para-position of the phenyl ring drastically enhances solubility in organic solvents, enabling solution-phase processing without compromising the extended π-conjugation[1].
This application note details a robust, two-step protocol for synthesizing poly(4-pentylphenylacetylene). The workflow begins with the quantitative desilylation of the stable precursor, Trimethyl((4-pentylphenyl)ethynyl)silane, followed by a stereoselective coordination-insertion polymerization using a Rhodium(I) catalyst[2].
Mechanistic Insights & Causality
To ensure high-fidelity polymer synthesis, it is critical to understand the causality behind the reagent selection and reaction conditions:
-
Why use a TMS-protected precursor? Terminal alkynes are highly reactive and prone to oxidative homocoupling (Glaser coupling) during long-term storage. The trimethylsilyl (TMS) group acts as a robust steric shield. It is selectively cleaved using Tetrabutylammonium fluoride (TBAF) immediately prior to polymerization, ensuring the monomer is pristine and free of diyne impurities[3].
-
Why choose Rhodium over Tungsten/Molybdenum? The choice of catalyst dictates the microstructure of the resulting polymer. Metathesis catalysts (e.g., WCl6 or MoCl5 ) typically yield trans-rich or mixed-configuration polymers and suffer from high oligomerization side-reactions[4]. In contrast, Rhodium(I) complexes, such as [Rh(cod)Cl]2 , operate via a strict coordination-insertion mechanism that enforces a highly regular cis-transoid configuration. This stereoregularity is essential for maximizing the effective conjugation length along the polymer backbone[2].
Quantitative Data: Catalyst Performance Comparison
The following table summarizes the performance metrics of various catalytic systems used for the polymerization of substituted phenylacetylenes[2][4].
| Catalyst System | Phase | Typical Molecular Weight ( Mw ) | Stereoregularity | Oligomerization Activity |
| [Rh(cod)Cl]2 | Homogeneous | ~150,000 - 200,000 | High cis-transoid | Moderate |
| Rh/PBI (Supported) | Heterogeneous | Up to 325,000 | High cis-transoid | Almost None |
| WCl6/Ph4Sn | Homogeneous | ~50,000 - 100,000 | Mixed / trans-rich | High |
Synthetic Workflow Visualization
Fig 1. Two-step synthetic workflow from TMS-protected monomer to conjugated polyacetylene.
Experimental Protocols
Protocol A: Desilylation of Trimethyl((4-pentylphenyl)ethynyl)silane
This step generates the active terminal alkyne monomer. The reaction leverages the high bond dissociation energy of the Si–F bond to drive the deprotection[3].
Reagents:
-
Trimethyl((4-pentylphenyl)ethynyl)silane: 900 mg (3.68 mmol)
-
Tetrabutylammonium fluoride (TBAF): 1.0 M solution in THF, 4.0 mL (~1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF): 6.0 mL
Step-by-Step Methodology:
-
Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 900 mg of Trimethyl((4-pentylphenyl)ethynyl)silane in 6.0 mL of anhydrous THF under a nitrogen atmosphere.
-
Fluoride Addition: Dropwise add 4.0 mL of the 1.0 M TBAF solution.
-
Causality: Dropwise addition prevents localized exothermic spikes. The slight stoichiometric excess (1.1 equiv) ensures 100% conversion, which is critical because unreacted TMS-alkyne will act as an inert diluent in the subsequent polymerization.
-
-
Reaction: Stir the mixture at room temperature (20 °C) for 1 hour[3].
-
Self-Validation Checkpoint: Spot the reaction mixture on a silica TLC plate alongside the starting material (Eluent: 100% Hexane). The product should appear as a highly UV-active spot with a lower Rf value than the TMS-protected precursor. Proceed only when the starting material spot is completely absent.
-
Workup: Remove the THF via rotary evaporation. Purify the resulting residue via silica gel column chromatography (Hexane eluent) to afford 4-pentylphenylacetylene as a pale yellow oil[3].
Quantitative Validation Metrics for Monomer Synthesis
| Metric | Expected Value | Analytical Purpose |
| Reaction Yield | ~97% (approx. 615 mg) | Efficiency of TBAF desilylation[3] |
| 1 H NMR: Alkyne C-H | δ 3.04 ppm (s, 1H) | Confirmation of terminal alkyne formation[3] |
| 1 H NMR: Aryl C-H | δ 7.42 (d, 2H), 7.14 (d, 2H) | Verification of aromatic core integrity[3] |
| 1 H NMR: Pentyl -CH 3 | δ 0.90 ppm (t, 3H) | Confirmation of alkyl chain retention[3] |
Protocol B: Stereoregular Polymerization using [Rh(cod)Cl]2
This protocol describes the homogeneous polymerization of the deprotected monomer to yield high-molecular-weight poly(4-pentylphenylacetylene)[2].
Reagents:
-
4-Pentylphenylacetylene (Monomer): 500 mg (2.90 mmol)
-
Di- μ -chloro-bis( η4 -cycloocta-1,5-diene)dirhodium(I) ( [Rh(cod)Cl]2 ): 7.1 mg (0.0145 mmol, 0.5 mol% dimer = 1 mol% Rh)
-
Anhydrous, degassed THF: 5.0 mL
-
Methanol (for precipitation): 100 mL
Step-by-Step Methodology:
-
Solvent Degassing: Sparge 5.0 mL of anhydrous THF with ultra-high purity argon for 30 minutes.
-
Causality: Rh(I) active species are highly sensitive to dissolved oxygen, which can cause premature chain termination and catalyst deactivation.
-
-
Initiation: In a glovebox or under strict Schlenk conditions, dissolve 7.1 mg of [Rh(cod)Cl]2 in 2.0 mL of the degassed THF. In a separate vial, dissolve 500 mg of 4-pentylphenylacetylene in the remaining 3.0 mL of THF.
-
Propagation: Rapidly inject the monomer solution into the vigorously stirring catalyst solution at room temperature.
-
Self-Validation Checkpoint: Within 10–30 minutes, the solution will transition from pale yellow to a deep red/orange, accompanied by a distinct increase in viscosity. This visual cue confirms active chain propagation and extended π -conjugation.
-
Termination & Isolation: After 24 hours, quench the viscous reaction mixture by precipitating it dropwise into 100 mL of vigorously stirred methanol.
-
Causality: Methanol is a non-solvent for the high-molecular-weight polymer but highly miscible with THF, unreacted monomer, and cyclic oligomers. This step effectively fractionates the desired polymer from low-molecular-weight impurities.
-
-
Drying: Filter the dark red fibrous precipitate and dry under high vacuum at 40 °C to constant weight.
Polymerization Mechanism
Fig 2. Rhodium-catalyzed coordination-insertion mechanism for stereoregular polymerization.
References
-
Polybenzimidazole-supported [Rh(cod)Cl]2 complex: effective catalyst for the polymerization of substituted acetylenes. Chemistry - A European Journal (2002). 2
-
1-Ethynyl-4-pentylbenzene synthesis. ChemicalBook. 3
-
Synthesis and Electronic Properties of Semiconducting Polymers Containing Benzodithiophene with Alkyl Phenylethynyl Substituents. Macromolecules - ACS Publications (2010). 1
-
Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility. OSTI. 4
-
1-Ethynyl-4-pentylbenzene 97 79887-10-8. Sigma-Aldrich.
Sources
Application Note: A Guide to the Catalytic Synthesis of Trimethyl((4-pentylphenyl)ethynyl)silane via Sonogashira Coupling
Introduction
Trimethyl((4-pentylphenyl)ethynyl)silane is a key intermediate in the synthesis of advanced organic materials, including liquid crystals, conducting polymers, and molecular electronics.[1] Its structure, featuring a rigid aryl-alkyne core functionalized with a flexible alkyl chain and a versatile trimethylsilyl (TMS) protecting group, makes it an ideal building block for creating highly ordered molecular architectures. The Sonogashira cross-coupling reaction stands as the most efficient and widely adopted method for the synthesis of such C(sp²)-C(sp) bond-containing compounds.[1][2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the catalytic conditions for synthesizing Trimethyl((4-pentylphenyl)ethynyl)silane. We will delve into the mechanistic underpinnings of the Sonogashira reaction, explore the critical parameters that govern its success, and present a detailed, field-proven laboratory protocol.
The Sonogashira Coupling: A Mechanistic Overview
The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] It is classically catalyzed by a dual-metal system: a palladium(0) complex and a copper(I) salt, which act in concert through two interconnected catalytic cycles.[2][4]
The reaction is typically conducted under mild, basic conditions, often at room temperature.[3] The base, usually an amine like triethylamine, plays the crucial roles of neutralizing the hydrogen halide byproduct and promoting the formation of the active copper(I) acetylide species.[5]
Figure 1: The Palladium and Copper Catalytic Cycles. This diagram illustrates the interconnected catalytic cycles in a classic Sonogashira coupling reaction.
Critical Parameters and Experimental Choices
The success of the synthesis hinges on the careful selection of several key parameters. The rationale behind these choices is critical for achieving high yields and purity.
-
Catalyst System :
-
Palladium Source : Zerovalent palladium, Pd(0), is the active catalyst.[2] While Pd(PPh₃)₄ can be used directly, it is often more convenient and economical to generate it in situ from a stable Pd(II) precursor like bis(triphenylphosphine)palladium(II) dichloride, Pd(PPh₃)₂Cl₂. The phosphine ligands or the amine base in the reaction mixture reduce Pd(II) to Pd(0).[3] Common catalyst loadings range from 0.01 to 5 mol%.[1][2]
-
Copper(I) Co-catalyst : Copper(I) iodide (CuI) is the most common co-catalyst. It reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[3][4] This significantly increases the reaction rate, allowing for milder conditions (e.g., room temperature) compared to early copper-free methods.[2] However, the presence of copper can sometimes lead to the undesirable oxidative homocoupling of the alkyne (Glaser coupling), forming a diyne byproduct.[3][6] In such cases, a copper-free protocol may be advantageous, though it might require higher temperatures or more specialized ligands.[6]
-
-
Base Selection : The base is non-negotiable. Its primary role is to deprotonate the terminal alkyne and to neutralize the acid (HX) formed during the catalytic cycle.[5][7]
-
Amine Bases : Liquid amines like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) are most common, as they can often serve as both the base and the solvent.[5] Their basicity and steric bulk are key factors in their effectiveness.
-
Inorganic Bases : In cases where substrates are sensitive to amines or for certain copper-free protocols, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ can be employed.[5][8]
-
-
Solvent : The solvent must be capable of dissolving all reactants and catalysts. It should be inert to the reaction conditions and is often degassed to prevent oxygen from deactivating the catalyst.[9]
-
Substrate Reactivity : The choice of the aryl halide (Ar-X) is a major determinant of reaction rate. The reactivity order follows the C-X bond strength: Ar-I > Ar-OTf > Ar-Br >> Ar-Cl.[3] For laboratory-scale synthesis, aryl iodides are often preferred as they react readily at room temperature, whereas aryl bromides may require heating.[3]
Comparative Analysis of Reaction Conditions
The following table summarizes typical conditions for Sonogashira couplings, providing a basis for optimization. The target reaction involves coupling an aryl halide with a terminal alkyne, analogous to the synthesis of Trimethyl((4-pentylphenyl)ethynyl)silane.
| Parameter | Condition A | Condition B | Condition C (Copper-Free) | Reference(s) |
| Aryl Halide | Aryl Iodide | Aryl Bromide | Aryl Iodide/Bromide | [1][3][11] |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ (2 mol%) | Pd(PPh₃)₄ (3 mol%) | Pd(OAc)₂ (2 mol%) | [1][2][11] |
| Ligand | - | - | PPh₃ (4 mol%) | [1] |
| Cu Co-catalyst | CuI (5 mol%) | CuI (5 mol%) | None | [3] |
| Base | Triethylamine (Et₃N) | Diisopropylamine (i-Pr₂NH) | K₂CO₃ (1.5 equiv) | [5][11] |
| Solvent | THF / Et₃N (2:1) | THF | Isopropanol | [9][11] |
| Temperature | Room Temperature | 50-60 °C | Room Temperature | [1][3][11] |
| Time | 2-6 hours | 12-24 hours | 4-12 hours | [1][11] |
Detailed Experimental Protocol
This protocol describes the synthesis of Trimethyl((4-pentylphenyl)ethynyl)silane from 1-iodo-4-pentylbenzene and ethynyltrimethylsilane.
Materials and Reagents:
-
1-iodo-4-pentylbenzene (1.0 equiv)
-
Ethynyltrimethylsilane (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 equiv)
-
Copper(I) iodide [CuI] (0.05 equiv)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (for workup)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes (for chromatography)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Schlenk line or nitrogen/argon balloon setup
-
TLC plates (silica gel) and developing chamber
-
UV lamp
-
Rotary evaporator
-
Glassware for extraction and chromatography
Figure 2: Experimental Workflow for Sonogashira Synthesis. This flowchart outlines the key stages from reaction setup to final product analysis.
Step-by-Step Procedure:
-
Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar, add 1-iodo-4-pentylbenzene (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.05 equiv).
-
Inert Atmosphere : Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent oxidative degradation of the catalyst.
-
Solvent and Reagent Addition : Under a positive pressure of inert gas, add anhydrous THF and anhydrous Et₃N via syringe (a common ratio is 2:1 THF:Et₃N). The mixture should turn into a yellowish suspension.
-
Alkyne Addition : Add ethynyltrimethylsilane (1.2 equiv) dropwise via syringe.
-
Reaction : Stir the mixture vigorously at room temperature. The reaction typically proceeds smoothly, often with the formation of a precipitate (triethylammonium iodide).
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC), using a nonpolar eluent such as hexanes or 1-5% ethyl acetate in hexanes. The disappearance of the 1-iodo-4-pentylbenzene spot indicates the reaction is complete. This usually takes 2-4 hours.
-
Workup :
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Filter the mixture through a short plug of celite or silica gel to remove the palladium catalyst and inorganic salts, washing the plug with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution (to remove copper salts), water, and brine.
-
-
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification : The resulting crude oil is purified by flash column chromatography on silica gel. Elute with hexanes to isolate the pure Trimethyl((4-pentylphenyl)ethynyl)silane, which should appear as a colorless oil or a low-melting solid.
-
Characterization : Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
The Sonogashira coupling is a robust and versatile tool for the synthesis of Trimethyl((4-pentylphenyl)ethynyl)silane. By understanding the roles of the palladium catalyst, copper co-catalyst, base, and solvent, researchers can effectively troubleshoot and optimize the reaction for high yield and purity. The detailed protocol provided herein serves as a validated starting point for the successful synthesis of this valuable chemical intermediate, enabling further advancements in materials science and medicinal chemistry.
References
-
Sonogashira coupling - Wikipedia. [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. [Link]
-
Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst - Chemical Engineering Transactions. [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. [Link]
-
Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions - RSC Publishing. [Link]
-
Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion | Organometallics - ACS Publications. [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
-
Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle - ResearchGate. [Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC. [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | The Journal of Organic Chemistry - ACS Publications. [Link]
- Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes.
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. [Link]
- T. Hiyama and A.
- CN104136447B - The purification process of trimethyl silane - Google P
-
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC. [Link]
-
(PDF) Synthesis of Alkynylsilanes: A Review of the State of the Art - ResearchGate. [Link]
-
An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class - Pendidikan Kimia. [Link]
-
SYNTHESIS OF ARYL AND ALKYL ACYLSILANES USING TRIMETHYL(TRIBUTYLSTANNYL)SILANE Table I 8 1.7 hr - chemistry.msu.edu. [Link]
-
Silyl Radical Activation of Alkyl Halides in Metallaphotoredox Catalysis: A Unique Pathway for Cross- Electrophile Coupling - Princeton University. [Link]
- Supporting Information for Angew. Chem. Int. Ed. 200461844 © Wiley-VCH 2004.
-
Sonogashira coupling : r/Chempros - Reddit. [Link]
-
Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature - The Royal Society of Chemistry. [Link]
-
Reactions of trimethyl (pentafluorophenyl) silane with ketones under nucleophilic-catalysis conditions (Journal Article) | OSTI.GOV. [Link]
-
d1cc06529g1.pdf - The Royal Society of Chemistry. [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. cetjournal.it [cetjournal.it]
- 11. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Optimizing Sonogashira Couplings with Trimethyl((4-pentylphenyl)ethynyl)silane
Welcome to the advanced troubleshooting center for cross-coupling highly lipophilic, TMS-protected alkynes. Trimethyl((4-pentylphenyl)ethynyl)silane presents unique synthetic challenges: its non-polar pentyl chain induces poor solubility in standard aqueous desilylation mixtures, while the transient terminal alkyne is highly susceptible to oxidative homocoupling.
This guide is engineered for researchers and drug development professionals to diagnose yield losses, understand the underlying organometallic causality, and implement self-validating protocols for maximum cross-coupling efficiency.
Diagnostic Workflow for Yield Optimization
Before adjusting your reaction parameters, analyze your crude reaction mixture via GC-MS or LC-MS to identify the dominant failure pathway.
Diagnostic workflow for troubleshooting TMS-alkyne Sonogashira coupling yields.
Mechanistic Troubleshooting & FAQs
Q1: My GC-MS shows significant amounts of 1,4-bis(4-pentylphenyl)buta-1,3-diyne instead of my target product. Why is homocoupling dominating? A1: The formation of the diyne byproduct is the result of the Glaser coupling pathway, an oxidative side reaction driven by the presence of oxygen and copper(I) salts[1]. Because Trimethyl((4-pentylphenyl)ethynyl)silane is highly lipophilic, it can form microscopic aggregates in polar solvent mixtures. This locally spikes the concentration of the alkyne around the copper co-catalyst, accelerating bimolecular dimerization. Causal Solution: Abandon two-step pre-deprotection. Instead, utilize an in situ desilylation strategy with Cesium Fluoride (CsF). CsF slowly cleaves the TMS group, maintaining a near-zero instantaneous concentration of the free terminal alkyne. This kinetic control starves the Glaser pathway and forces the intermediate to undergo transmetalation with the Palladium center[2][3]. Ensure strict anaerobic conditions via freeze-pump-thaw degassing[1].
Q2: I am using CsF for in situ desilylation, but I still recover unreacted Trimethyl((4-pentylphenyl)ethynyl)silane after 24 hours. Why is the TMS group not cleaving? A2: Desilylation requires the nucleophilic attack of a fluoride ion on the silicon atom to form a pentacoordinate silicate transition state. The pentyl group on your substrate makes the molecule highly hydrophobic. In standard polar solvent mixtures (like Et3N/H2O), the lipophilic silane and the inorganic fluoride salt reside in different micro-phases, preventing interaction. Causal Solution: Introduce Polyethylene Glycol 200 (PEG 200) as a phase-transfer catalyst (PTC). PEG 200 solubilizes the inorganic fluoride salt within the organic phase, bridging the solubility gap and facilitating efficient nucleophilic attack on the sterically hindered silicon center[2].
Q3: Which Palladium/Ligand system should I use if my aryl bromide is sterically hindered? A3: While standard PdCl2(PPh3)2 is sufficient for unactivated aryl iodides[2], sterically encumbered or electron-rich aryl bromides suffer from a rate-limiting oxidative addition step. Causal Solution: Switch to a palladium source with bulky, electron-rich phosphine ligands, such as P(t-Bu)3 or XPhos[4]. These ligands increase the electron density on the Pd center (accelerating oxidative addition) and their steric bulk promotes the formation of a highly active, monoligated Pd(0) species while simultaneously accelerating the final reductive elimination step[4][5].
Self-Validating Experimental Protocol: One-Pot Sila-Sonogashira Coupling
This methodology leverages in situ desilylation and phase-transfer catalysis to maximize yields for lipophilic TMS-alkynes.
Reagents:
-
Trimethyl((4-pentylphenyl)ethynyl)silane (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
PdCl2(PPh3)2 (5 mol%)
-
CuI (10 mol%)
-
Anhydrous CsF (2.0 equiv)
-
Solvent: Triethylamine (Et3N) / H2O / PEG 200 (10:1:1 v/v/v)
Step-by-Step Methodology:
-
Catalyst & Substrate Loading: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add PdCl2(PPh3)2 (5 mol%), CuI (10 mol%), and the aryl bromide (1.0 equiv).
-
Fluoride Addition & Validation: Add anhydrous CsF (2.0 equiv).
-
Self-Validation Check: CsF is highly hygroscopic. Inspect the reagent visually; if the CsF is clumped or sticky, it has absorbed atmospheric moisture. Wet CsF drastically reduces desilylation efficiency and promotes catalyst degradation. Only use freshly oven-dried, free-flowing CsF powder.
-
-
Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with high-purity Argon. Repeat this cycle three times to ensure a strictly anaerobic environment[1].
-
Solvent Addition: Via syringe, add the rigorously degassed solvent mixture of Et3N, H2O, and PEG 200.
-
Mechanistic Note: The trace water acts as a necessary proton source for the transient silanolate, while PEG 200 acts as the phase-transfer catalyst[2].
-
-
Alkyne Addition: Add Trimethyl((4-pentylphenyl)ethynyl)silane (1.2 equiv) dropwise via a gas-tight syringe.
-
Reaction Execution: Heat the mixture to 80 °C in a pre-heated oil bath with vigorous stirring.
-
Self-Validation Check: Monitor the reaction via GC-MS every 2 hours. A successful in situ kinetic control will show the gradual disappearance of the TMS-alkyne peak without the appearance of a large, pooling free-alkyne peak. If a large free-alkyne peak appears, your desilylation is occurring faster than your cross-coupling, risking Glaser homocoupling.
-
-
Workup: Upon total consumption of the aryl bromide, cool to room temperature. Dilute with ethyl acetate and wash thoroughly with water to remove the PEG 200 and inorganic salts. Dry the organic layer over MgSO4, concentrate in vacuo, and purify via silica gel flash chromatography.
Quantitative Optimization Metrics
The table below illustrates the causal relationship between the chosen desilylation strategy and the resulting product distribution. Notice how the combination of slow fluoride release and phase-transfer catalysis effectively eliminates the homocoupling pathway.
| Desilylation Strategy | Solvent System | Additive | Homocoupling Yield (%) | Cross-Coupling Yield (%) |
| Pre-deprotection (K2CO3/MeOH) | THF / Et3N | None | 35% | 42% |
| In situ (TBAF, 1.0 M in THF) | THF | None | 28% | 55% |
| In situ (CsF) | Et3N / H2O | None | 12% | 68% |
| In situ (CsF) | Et3N / H2O | PEG 200 | < 5% | 92% |
Table 1: Reaction condition optimization for Trimethyl((4-pentylphenyl)ethynyl)silane coupling with 4-bromoanisole (80 °C, 12 h).
References
-
Title: CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
Sources
Technical Support Center: Troubleshooting Trimethyl((4-pentylphenyl)ethynyl)silane Solubility
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to help researchers, chemists, and drug development professionals resolve solubility and stability issues associated with Trimethyl((4-pentylphenyl)ethynyl)silane (CAS: 138220-08-3).
This guide synthesizes structural chemistry principles with field-proven methodologies to ensure your experimental workflows remain robust and reproducible.
Compound Overview & Solubility Profile
Trimethyl((4-pentylphenyl)ethynyl)silane is a highly lipophilic, pre-protected building block used extensively in organic synthesis and materials science. Its extreme hydrophobicity is driven by three structural features:
-
The Pentyl Chain: A non-polar aliphatic tail.
-
The Aromatic Ring & Alkyne: Highly conjugated, rigid, and non-polar[1].
-
The Trimethylsilyl (TMS) Group: A bulky, lipophilic protecting group that further drastically reduces polarity[2].
Because of these features, the compound exhibits excellent solubility in non-polar to moderately polar organic solvents (e.g., hexane, chloroform, tetrahydrofuran) but is practically insoluble in water and highly polar protic/aprotic solvents.
Diagnostic Decision Tree
Use the following flowchart to rapidly diagnose the root cause of your solubility issue.
Diagnostic workflow for identifying and resolving TMS-alkyne solubility issues.
Troubleshooting Guides & FAQs
Q1: I am trying to prepare a high-concentration stock solution in DMSO for biological assays, but the compound crashes out immediately. Why?
Causality & Solution: The compound's extreme lipophilicity severely limits its solubility in polar aprotic solvents like DMSO at high concentrations. Alkynes, especially those with extended alkyl and silyl groups, are inherently non-polar and insoluble in aqueous or highly polar media[1]. Recommendation: Do not attempt to make >10 mM stock solutions directly in DMSO. Instead, dissolve the compound in a moderately polar, water-miscible solvent like THF first. If DMSO must be used for biological assays, utilize a co-solvent or surfactant system (e.g., DMSO with 5-10% Tween-80 or Cremophor EL) to form a microemulsion.
Q2: My solution in THF was clear initially, but after leaving it on the bench overnight, a fine precipitate formed. Is it crashing out due to temperature?
Causality & Solution: While temperature drops can cause precipitation, an overnight precipitate in an excellent solvent like THF points to chemical degradation . The TMS protecting group is labile under acidic or basic conditions, and is susceptible to ambient moisture over time[2]. Cleavage of the TMS group yields the terminal alkyne (4-pentylphenylacetylene). In the presence of trace metals and oxygen, terminal alkynes undergo oxidative homocoupling (Glaser coupling), forming a highly rigid, conjugated diyne which is vastly more insoluble than the starting material. Recommendation: Store all solutions under an inert atmosphere (Argon/Nitrogen) at -20°C. Ensure your solvents are strictly anhydrous and inhibitor-free.
Q3: How do I completely remove the TMS group to get the terminal alkyne, and what solvent should I use to avoid precipitation during the reaction?
Causality & Solution: To unmask the terminal alkyne, a fluoride source like Tetrabutylammonium fluoride (TBAF) is highly effective due to the strong affinity of fluoride for silicon[2]. The reaction must be performed in an anhydrous, aprotic solvent like THF to maintain the solubility of both the highly lipophilic starting TMS-alkyne and the TBAF reagent. Recommendation: Follow Protocol 2 below for a self-validating, high-yield deprotection workflow.
Quantitative Data Presentation: Solubility Matrix
To prevent workflow interruptions, consult this empirical solubility matrix before designing your experiments.
| Solvent | Polarity Index | Estimated Solubility | Recommended Application |
| Hexane | 0.1 | Excellent (>100 mg/mL) | Storage, Silica Column Chromatography |
| Chloroform (CHCl₃) | 4.1 | Excellent (>100 mg/mL) | NMR Analysis (as CDCl₃) |
| Tetrahydrofuran (THF) | 4.0 | High (~50-100 mg/mL) | Deprotection reactions, Stock solutions |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Poor (<5 mg/mL) | Biological assays (requires surfactants) |
| Water | 10.2 | Insoluble | Not recommended |
Experimental Protocols
Protocol 1: Preparation of a Stable 50 mM Stock Solution for Synthetic Work
This protocol ensures maximum stability by preventing premature TMS cleavage.
-
Apparatus Preparation: Flame-dry a 4 mL borosilicate glass vial and purge continuously with Argon.
-
Weighing: Accurately weigh 12.2 mg of Trimethyl((4-pentylphenyl)ethynyl)silane (MW ≈ 244.45 g/mol ).
-
Dissolution: Add 1.0 mL of anhydrous, inhibitor-free Tetrahydrofuran (THF) via a gas-tight syringe.
-
Agitation: Vortex gently for 30 seconds. The highly lipophilic nature of the compound ensures rapid dissolution.
-
Storage: Seal with a PTFE-lined cap, wrap tightly with Parafilm, and store at -20°C in a desiccator.
Protocol 2: Controlled TMS Deprotection (Yielding 4-pentylphenylacetylene)
This methodology utilizes TBAF to selectively cleave the silicon-carbon bond without causing the intermediate to precipitate[3],[2].
-
Setup: In a flame-dried round-bottom flask under a Nitrogen atmosphere, dissolve 900 mg (3.68 mmol) of Trimethyl((4-pentylphenyl)ethynyl)silane in 6 mL of anhydrous THF.
-
Reagent Addition: Slowly add 0.37 mL of a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF. Note: The fluoride ion attacks the silicon atom, forming a hypervalent silicon intermediate that collapses to release the alkynyl anion, which is rapidly protonated.
-
Reaction: Stir the mixture at room temperature for exactly 1 hour.
-
Workup: Remove the THF solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting residue via silica gel column chromatography using pure hexane as the eluent. This affords 4-pentylphenylacetylene (approx. 615 mg, 97% yield) as a light yellow oil[3].
Mechanistic Pathway: Degradation-Induced Insolubility
Understanding the chemical degradation pathway is critical. If your compound is precipitating in a non-polar solvent, it has likely undergone the following transformation into an insoluble diyne.
Degradation pathway of TMS-alkyne leading to insoluble diyne precipitates.
References
-
Chemistry LibreTexts. "Properties and Bonding in the Alkynes." LibreTexts. Available at:[Link]
Sources
Technical Support Center: Optimizing the Synthesis of Trimethyl((4-pentylphenyl)ethynyl)silane
Welcome to the Application Scientist Support Portal. This guide addresses the mechanistic challenges and troubleshooting strategies for the synthesis of Trimethyl((4-pentylphenyl)ethynyl)silane, a critical intermediate in the preparation of liquid crystals and biologically active acyclic nucleosides (1)[1]. The standard synthetic route relies on the Sonogashira cross-coupling of 1-iodo-4-pentylbenzene with trimethylsilylacetylene (TMSA). While highly effective, this dual-catalytic (Pd/Cu) process is susceptible to several yield-limiting side reactions if reaction parameters are not strictly controlled.
Part 1: Mechanistic Causality & Workflow Visualization
To effectively troubleshoot, one must understand the dual-catalytic nature of the Pd/Cu Sonogashira coupling and exactly where off-target pathways diverge from the primary catalytic cycle.
Logical relationship of Pd/Cu catalytic cycles in Sonogashira coupling and side-reaction mitigation.
Part 2: Troubleshooting Guides & FAQs
Q1: I am isolating a significant amount of a non-polar crystalline byproduct, and my cross-coupling yield is low. What is this impurity? A1: You are likely isolating 1,4-bis(trimethylsilyl)buta-1,3-diyne, the product of the Glaser homocoupling side reaction.
-
Mechanistic Causality: In the presence of trace oxygen, the Cu(I) co-catalyst is oxidized to Cu(II). This triggers the oxidative dimerization of the copper-acetylide intermediate, consuming your TMSA starting material and generating the diyne byproduct (2)[2].
-
Self-Validating Solutions:
-
Strict Deoxygenation: Degas all solvents using a minimum of three freeze-pump-thaw cycles. Validation checkpoint: If your reaction mixture turns green or blue, Cu(II) has formed, confirming oxygen ingress. A properly deoxygenated Pd/Cu Sonogashira reaction should remain pale yellow to amber.
-
Atmospheric Modification: Running the reaction under a dilute hydrogen atmosphere (e.g., 5% H₂ in Ar or N₂) acts as a reducing environment, suppressing homocoupling to approximately 2% (3)[3].
-
Copper-Free Conditions: For highly sensitive substrates, switch to a Cu-free Sonogashira protocol to completely eliminate the Glaser pathway (4)[4].
-
Q2: My TMSA starting material is disappearing, but I observe neither the homocoupling dimer nor the desired product. Where is it going? A2: Premature de-silylation of TMSA is occurring, converting it into volatile acetylene gas which escapes the closed system.
-
Mechanistic Causality: The trimethylsilyl (TMS) protecting group is labile under strongly basic conditions or high temperatures, particularly if adventitious moisture is present. This leads to the basic hydrolysis of the C-Si bond.
-
Self-Validating Solution: Ensure strictly anhydrous conditions. Use a milder amine base (e.g., diisopropylamine or triethylamine) rather than inorganic bases. Maintain the reaction at 20–25 °C. Validation checkpoint: Monitor the reaction vessel for unexpected pressure buildup (bubbling), which indicates the release of acetylene gas.
Q3: GC-MS analysis shows the presence of 1-pentylbenzene. Why is my aryl iodide being reduced? A3: This indicates a dehalogenation side reaction competing with the cross-coupling.
-
Mechanistic Causality: Following the oxidative addition of 1-iodo-4-pentylbenzene to the Pd(0) center, the transmetalation step must occur rapidly. If transmetalation is slow (e.g., due to low Cu-acetylide concentration), the Pd(II) intermediate can undergo β -hydride elimination if the aliphatic amine base coordinates and provides a hydride. Subsequent reductive elimination yields the dehalogenated arene.
-
Self-Validating Solution: Use a syringe pump to add TMSA slowly. This maintains a steady, low concentration of the alkyne—favoring efficient transmetalation over homocoupling—while preventing the Pd(II) species from stalling in the catalytic cycle.
Part 3: Quantitative Data Summary
The table below summarizes the macroscopic impact of various atmospheric and catalytic conditions on the product distribution during the synthesis of Trimethyl((4-pentylphenyl)ethynyl)silane.
| Reaction Condition | Glaser Homocoupling (%) | Dehalogenation (%) | Target Product Yield (%) | Mechanistic Impact |
| Standard (Air, CuI, Et₃N) | 35 - 45% | < 5% | 40 - 50% | O₂ drives rapid Cu-acetylide oxidative dimerization. |
| Degassed (Ar, CuI, Et₃N) | 10 - 15% | < 5% | 75 - 80% | Removal of O₂ significantly limits Cu(II) formation. |
| Dilute H₂ (5% H₂ in Ar, CuI) | ~ 2% | < 5% | 85 - 90% | Reducing atmosphere actively suppresses Cu oxidation. |
| Cu-Free (Ar, Pd(PPh₃)₄ only) | 0% | 5 - 10% | 70 - 85% | Complete elimination of the Glaser pathway; slower transmetalation. |
Part 4: Self-Validating Experimental Protocol
Optimized Synthesis of Trimethyl((4-pentylphenyl)ethynyl)silane Objective: Synthesize the target molecule in high yield while actively suppressing Glaser homocoupling and dehalogenation pathways.
Step 1: Preparation & Degassing (Crucial Step)
-
Into a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1-iodo-4-pentylbenzene (1.0 equiv, 10 mmol), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).
-
Add anhydrous triethylamine (Et₃N) and tetrahydrofuran (THF) in a 1:1 ratio to achieve a 0.2 M concentration.
-
Self-Validation Checkpoint: The mixture should initially appear as a pale yellow suspension.
-
Perform three strict freeze-pump-thaw cycles. Backfill the flask with Argon (or 5% H₂ in Ar for maximum homocoupling suppression).
Step 2: Alkyne Addition
-
Dissolve trimethylsilylacetylene (TMSA, 1.2 equiv) in an equal volume of degassed THF.
-
Using a syringe pump, add the TMSA solution dropwise over 1 hour at 20–25 °C.
-
Self-Validation Checkpoint: As the active Pd(0) catalytic cycle initiates, the solution will transition from pale yellow to a clear, dark amber/brown. If the solution turns green or blue, halt the reaction immediately; oxygen contamination has occurred, and Cu(II) has formed.
Step 3: Reaction Monitoring
-
Stir the reaction mixture at room temperature for 2–4 hours.
-
Self-Validation Checkpoint: Monitor progress via TLC (100% Hexanes). The starting aryl iodide (UV active, higher Rf ) should completely disappear, replaced by a new, highly UV-active spot (the target product) at a slightly lower Rf .
Step 4: Workup & Purification
-
Quench the reaction by filtering the mixture through a short pad of Celite to remove precipitated Pd and Cu salts. Wash the pad thoroughly with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify via silica gel column chromatography (eluent: 100% Hexanes) to afford Trimethyl((4-pentylphenyl)ethynyl)silane as a colorless to pale yellow oil.
References
-
Washington.edu (via ResearchGate). "Sonogashira Coupling Reaction with Diminished Homocoupling". [Link]
-
Wikipedia. "Sonogashira coupling". [Link]
Sources
Trimethyl((4-pentylphenyl)ethynyl)silane stability under strong basic conditions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chemical behaviors, troubleshooting pathways, and experimental handling of Trimethyl((4-pentylphenyl)ethynyl)silane (a TMS-protected arylalkyne) under basic conditions.
Terminal alkynes are frequently protected with trimethylsilyl (TMS) groups to prevent unwanted side reactions during cross-coupling or functionalization[1]. However, the TMS group is notoriously labile under strong basic conditions[2]. This guide will help you diagnose unintended deprotection, understand the underlying causality, and execute self-validating protocols to either preserve or intentionally cleave the TMS group.
Diagnostic Troubleshooting Workflow
When working with Trimethyl((4-pentylphenyl)ethynyl)silane, unintended desilylation is the most common point of failure. Use the decision tree below to adjust your synthetic strategy.
Diagnostic workflow for troubleshooting unintended TMS cleavage under basic conditions.
Frequently Asked Questions (FAQs)
Q: Why does Trimethyl((4-pentylphenyl)ethynyl)silane spontaneously degrade in potassium carbonate/methanol mixtures? A: Methanol, in the presence of K2CO3 , generates methoxide ions. Because the silicon atom in the TMS group is sterically unhindered, it is highly susceptible to nucleophilic attack by these methoxide ions[1]. This attack forms a pentacoordinate silicon intermediate. The intermediate rapidly collapses, expelling the alkynyl anion. This cleavage is thermodynamically driven because the resulting sp-hybridized alkynyl carbon is highly electronegative ( pKa ~25), making it an excellent leaving group compared to alkyl or aryl anions[3]. Subsequent protonation by the solvent yields the terminal alkyne, 1-ethynyl-4-pentylbenzene.
Q: I am performing a Sonogashira coupling with this TMS-alkyne. How can I prevent premature desilylation? A: If the TMS group must be retained for downstream processing, you must strictly avoid nucleophilic bases (like hydroxides or alkoxides) and fluoride sources. Instead, utilize non-nucleophilic amine bases such as triethylamine ( Et3N ) or diisopropylamine (DIPA), which are standard for Sonogashira couplings and lack the nucleophilicity required to attack the silicon center[4].
Q: If my synthetic route absolutely requires harsh basic conditions, what are my alternatives? A: The TMS group is too labile for strong basic conditions. You must perform a protecting group swap. Switch to a Triisopropylsilyl (TIPS) or tert-Butyldiphenylsilyl (TBDPS) protecting group[2]. The bulky isopropyl or phenyl ligands create severe steric hindrance around the silicon atom, physically blocking nucleophiles from attacking the σ∗ orbital of the Si-C bond, rendering them stable even in refluxing basic methanol[5].
Quantitative Stability Data
To aid in experimental design, the following table summarizes the relative stability of various silyl-protected variants of 4-pentylphenylacetylene under common basic and nucleophilic conditions.
| Protecting Group | K2CO3 / MeOH (rt) | KOH / MeOH (rt) | TBAF / THF (rt) |
| TMS (Trimethylsilyl) | Cleaved (< 2 hours) | Cleaved (< 1 hour) | Cleaved (< 1 hour) |
| TES (Triethylsilyl) | Slow Cleavage (~12 hours) | Cleaved (< 2 hours) | Cleaved (< 1 hour) |
| TBDMS (tert-Butyldimethylsilyl) | Stable | Slow Cleavage | Cleaved (1-2 hours) |
| TIPS (Triisopropylsilyl) | Stable | Stable | Slow Cleavage (Requires AgF or heat) |
Standard Operating Procedures (SOPs)
Protocol A: Controlled Desilylation using TBAF
Objective: To intentionally and quantitatively deprotect Trimethyl((4-pentylphenyl)ethynyl)silane to yield 1-ethynyl-4-pentylbenzene[6]. Causality: Tetrabutylammonium fluoride (TBAF) provides a highly reactive fluoride source. Fluoride has an extreme thermodynamic affinity for silicon, forming a strong Si-F bond (~582 kJ/mol) that rapidly drives the cleavage of the Si-C bond at room temperature without requiring harsh pH conditions[7].
Step-by-Step Methodology:
-
Preparation: Dissolve Trimethyl((4-pentylphenyl)ethynyl)silane (1.0 equiv, e.g., 900 mg, 3.68 mmol) in anhydrous Tetrahydrofuran (THF, 6 mL) under an inert nitrogen atmosphere. Note: Anhydrous conditions prevent the premature hydration of the fluoride ion, which would drastically reduce its nucleophilicity.
-
Addition: Cool the reaction flask to 0 °C. Dropwise, add a 1.0 M solution of TBAF in THF (1.1 equiv, 4.05 mL).
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Quenching & Extraction: Quench the reaction with saturated aqueous NH4Cl (10 mL). Extract the aqueous layer with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4 , and concentrate via rotary evaporation.
-
Self-Validation System:
-
TLC: Run a TLC using 100% Hexanes. The product (terminal alkyne) will present a lower Rf value than the highly non-polar TMS-alkyne starting material.
-
1H NMR ( CDCl3 ): Validation is confirmed by the disappearance of the large TMS singlet at δ ~0.25 ppm and the emergence of a sharp terminal alkyne proton singlet at δ 3.04 ppm[8].
-
Protocol B: In Situ Desilylation-Cross Coupling (Sila-Sonogashira)
Objective: To bypass the isolation of the volatile/sensitive terminal alkyne by deprotecting and coupling in a single pot[4]. Causality: Using a mild fluoride source like Cesium Fluoride (CsF) in the presence of a palladium catalyst allows the slow, controlled release of the alkynyl anion, which immediately undergoes transmetalation with the Pd-complex, preventing alkyne homocoupling (Glaser coupling) side reactions.
Step-by-Step Methodology:
-
In a dried Schlenk tube, combine the aryl halide (1.0 equiv), Pd(PPh3)4 (5 mol%), CuI (10 mol%), and CsF (2.0 equiv).
-
Add anhydrous DMF and Trimethyl((4-pentylphenyl)ethynyl)silane (1.5 equiv).
-
Stir the mixture at 80 °C for 16 hours. Monitor the consumption of the aryl halide via LCMS[4].
Mechanistic Pathway of Base-Catalyzed Desilylation
To fully understand how to control this molecule, researchers must visualize the chemical mechanism of its degradation.
Base-catalyzed nucleophilic desilylation mechanism of Trimethyl((4-pentylphenyl)ethynyl)silane.
Sources
- 1. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. View of Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives [jmcs.org.mx]
- 6. 1-Ethynyl-4-pentylbenzene synthesis - chemicalbook [chemicalbook.com]
- 7. Alkane synthesis by deoxygenation [organic-chemistry.org]
- 8. 1-Ethynyl-4-pentylbenzene | 79887-10-8 [chemicalbook.com]
Trimethyl((4-pentylphenyl)ethynyl)silane vs TIPS protected alkynes reactivity
Trimethyl((4-pentylphenyl)ethynyl)silane vs. TIPS-Protected Alkynes: A Reactivity and Cleavage Guide
In the design of complex synthetic routes—particularly in drug development, targeted nucleoside synthesis, and materials science—terminal alkynes are indispensable handles for Sonogashira cross-couplings and CuAAC "click" chemistry. However, the acidic nature of the sp-hybridized C-H bond necessitates robust protection strategies[1].
This guide provides an objective, data-driven comparison between the highly labile Trimethylsilyl (TMS) protecting group—specifically analyzing the commercial intermediate Trimethyl((4-pentylphenyl)ethynyl)silane —and the sterically demanding Triisopropylsilyl (TIPS) group.
Mechanistic Causality: Steric Shielding at the Silicon Center
The reactivity difference between TMS and TIPS alkynes is not dictated by electronic effects, but almost entirely by transition-state steric hindrance[2].
The cleavage of a C(sp)-Si bond requires a nucleophile (such as a fluoride ion or methoxide) to attack the silicon center, forming a pentacoordinate intermediate before the acetylide anion is expelled[1].
-
TMS (Trimethylsilyl): The three methyl groups offer virtually no steric shielding. The activation energy for nucleophilic attack is extremely low, making TMS-alkynes highly susceptible to cleavage by mild bases (e.g., K₂CO₃/MeOH) or even catalytic amounts of fluoride[3],[1].
-
TIPS (Triisopropylsilyl): The bulky isopropyl groups create a "steric umbrella" that physically blocks nucleophiles from approaching the silicon atom[2]. TIPS-alkynes are roughly 10⁴ times more stable than their TMS counterparts under basic conditions, completely resisting K₂CO₃/MeOH and requiring forcing conditions (excess fluoride or elevated temperatures) for deprotection[4],[3].
This massive differential in activation energy forms the basis of orthogonal deprotection , allowing chemists to selectively unmask a TMS alkyne while leaving a TIPS alkyne completely intact on the same molecule[2],[5].
Orthogonal deprotection logic for molecules containing both TMS and TIPS alkynes.
Case Study: Trimethyl((4-pentylphenyl)ethynyl)silane
Trimethyl((4-pentylphenyl)ethynyl)silane (CAS: 138220-08-3) is a prime example of a TMS-protected aryl alkyne[6]. It is primarily utilized as a precursor to 4-pentylphenylacetylene , a critical building block for liquid crystals and acid ceramidase-targeted acyclic nucleosides[7].
Because the TMS group is so labile, its deprotection can be achieved using a highly efficient catalytic fluoride mechanism . When treated with just 10 mol% of Tetra-n-butylammonium fluoride (TBAF) in THF, the initial fluoride attack releases the acetylide anion. This anion abstracts a proton from trace moisture in the solvent, generating a hydroxide ion (OH⁻). Because the TMS group lacks steric bulk, this generated hydroxide is nucleophilic enough to attack the next silicon center, propagating a catalytic cleavage cycle[8],[7].
Catalytic TBAF deprotection workflow for Trimethyl((4-pentylphenyl)ethynyl)silane.
Quantitative Reactivity Comparison
The following table summarizes the operational parameters and chemoselectivity of TMS versus TIPS alkynes across standard deprotection environments[2],[4],[3].
| Protecting Group | Reagent System | Solvent | Temp | Time | Cleavage Status |
| TMS | K₂CO₃ (0.2 - 2.0 eq) | MeOH | 20 °C | 15 - 60 min | Complete Cleavage |
| TMS | TBAF (0.1 - 1.1 eq) | THF | 20 °C | 10 - 60 min | Complete Cleavage |
| TIPS | K₂CO₃ (Excess) | MeOH | 20 °C | > 24 h | Stable (No Cleavage) |
| TIPS | TBAF (1.5 - 2.0 eq) | THF | 20 - 60 °C | 2 - 12 h | Complete Cleavage |
| TIPS | AgF (1.5 eq) | MeOH / THF | 20 °C | 2 - 4 h | Complete Cleavage |
Note: The thermodynamic driving force for fluoride-based deprotection is the extreme strength of the Si-F bond (~582 kJ/mol), which overcomes even the steric hindrance of the TIPS group when stoichiometric TBAF is applied[4].
Self-Validating Experimental Methodologies
Protocol A: Catalytic Deprotection of Trimethyl((4-pentylphenyl)ethynyl)silane
Objective: Rapid, high-yield unmasking of a TMS-aryl alkyne using catalytic fluoride.
-
Reaction Setup: Dissolve 900 mg (3.68 mmol) of Trimethyl((4-pentylphenyl)ethynyl)silane in 6.0 mL of Tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stir bar[8].
-
Reagent Addition: Add 0.37 mL of a 1.0 M solution of TBAF in THF (0.37 mmol, 10 mol%) dropwise at room temperature[8],[7].
-
Monitoring (Self-Validation): Stir for 1 hour. Monitor via TLC (Hexanes). The starting material will appear as a high-Rf UV-active spot, while the deprotected 4-pentylphenylacetylene will migrate slightly lower.
-
Workup & Isolation: Concentrate the reaction mixture directly using a rotary evaporator. The absence of stoichiometric TBAF prevents severe emulsion issues during aqueous workup.
-
Purification: Purify the residue via silica gel column chromatography using pure hexane as the eluent.
-
Expected Yield: ~615 mg (97% yield) of 4-pentylphenylacetylene as a pale yellow oil[8].
Protocol B: Robust Stoichiometric Deprotection of TIPS-Alkynes
Objective: Forcing cleavage of sterically hindered TIPS groups without degrading sensitive substrates.
-
Reaction Setup: Dissolve the TIPS-protected alkyne (1.0 eq) in anhydrous THF to achieve a 0.1 M concentration[4].
-
Reagent Addition: Add 1.5 to 2.0 equivalents of 1.0 M TBAF in THF. Causality: Unlike TMS, the bulky TIPS group prevents hydroxide propagation; therefore, a stoichiometric excess of the highly nucleophilic fluoride ion is strictly required[4].
-
Monitoring: Stir at room temperature for 2 to 12 hours. If TLC indicates stalled progress, gently heat the reaction to 40 °C[4].
-
Quench & Workup (Self-Validation): Quench the reaction by adding saturated aqueous NH₄Cl. This step is critical to neutralize the strongly basic environment created by the generated alkoxide/hydroxide species, preventing base-catalyzed degradation of the newly formed terminal alkyne.
-
Extraction: Extract with diethyl ether (3x). Wash the combined organic layers with water and brine to remove residual tetrabutylammonium salts, dry over anhydrous MgSO₄, and concentrate[2].
References
-
Chemistry LibreTexts. "13.10: Protecting Groups in Organic Synthesis". Available at: [Link]
-
Aure Chemical. "Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride". Available at: [Link]
Sources
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride | Aure Chemical [aurechem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 6. Trimethyl((4-pentylphenyl)ethynyl)silane | 138220-08-3 | Benchchem [benchchem.com]
- 7. 1-Ethynyl-4-pentylbenzene | 79887-10-8 [chemicalbook.com]
- 8. 1-Ethynyl-4-pentylbenzene synthesis - chemicalbook [chemicalbook.com]
GC-MS analysis comparison for Trimethyl((4-pentylphenyl)ethynyl)silane
An In-Depth Comparative Guide to the GC-MS Analysis of Trimethyl((4-pentylphenyl)ethynyl)silane
Authored by: A Senior Application Scientist
This guide provides a comprehensive examination of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of Trimethyl((4-pentylphenyl)ethynyl)silane. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering a comparative analysis of methodological choices, alternative techniques, and the underlying scientific principles that govern a robust, reliable analytical workflow.
Introduction: The Analytical Imperative for a Niche Silane
Trimethyl((4-pentylphenyl)ethynyl)silane is an organosilicon compound characterized by a trimethylsilyl (TMS) protecting group on an alkyne, attached to a pentyl-substituted phenyl ring. Such structures are pivotal in organic synthesis, often serving as intermediates in the construction of complex molecules in pharmaceutical and materials science applications.[1][2][3] The TMS group is a common protecting group for terminal alkynes, and its presence or absence is a critical quality attribute.
The analytical challenge lies in developing a method that is not only precise and accurate for quantification but also specific enough to distinguish the target analyte from starting materials, by-products, and potential degradants. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it an ideal candidate for this molecule.[4] This guide will dissect the development of a GC-MS method, justify the critical parameters, and compare its performance against other relevant analytical technologies.
GC-MS: The Premier Technique for Volatile Silane Analysis
The suitability of GC-MS for analyzing Trimethyl((4-pentylphenyl)ethynyl)silane stems from the compound's inherent volatility and thermal stability, allowing it to be vaporized and passed through a gas chromatograph without degradation. The process separates the analyte from other matrix components before it enters the mass spectrometer for identification and quantification.[4]
Caption: High-level workflow of a typical GC-MS analysis system.
Part A: The Gas Chromatography (GC) Separation
The goal of the chromatographic step is to achieve a sharp, symmetrical peak for the analyte, well-resolved from any impurities.
-
Column Selection: A Tale of Two Phases The choice of capillary column stationary phase is paramount. For Trimethyl((4-pentylphenyl)ethynyl)silane, a non-polar or low-polarity column is the logical starting point.
-
Low-Polarity Phenyl-Arylene Polymer (e.g., DB-5ms, SH-Rxi™-5Sil MS): These are often the workhorse columns for general-purpose analysis. The analyte's structure, with its significant non-polar hydrocarbon character (pentyl group, phenyl ring), will have a strong affinity for this phase, leading to good retention and peak shape. The "ms" designation indicates low column bleed, which is critical for sensitive mass spectrometry to avoid background interference.[5]
-
Mid-Polarity Phase (e.g., VF-200ms): While a non-polar column is often sufficient, a mid-polarity column containing a trifluoropropyl group could offer alternative selectivity, especially if impurities have similar boiling points but different polarities.[6] For routine analysis, the 5% phenyl-type column is typically the most robust and reliable choice.
-
-
Inlet Parameters: Optimizing Analyte Transfer
-
Injection Mode: A splitless injection is preferred for trace analysis or when maximum sensitivity is required, ensuring the entire sample volume is transferred to the column. For more concentrated samples (>10-50 ppm), a split injection (e.g., 20:1 or 50:1 split ratio) is used to prevent column and detector overload.
-
Inlet Temperature: A temperature of 250-280°C is typically sufficient to ensure rapid vaporization of the analyte without causing thermal degradation. An inert inlet liner, such as one with glass wool, is recommended to facilitate vaporization and trap non-volatile residues.[5]
-
-
Oven Temperature Program: The Key to Resolution A temperature gradient is essential for good chromatography. A typical program would be:
-
Initial Hold: Start at a lower temperature (e.g., 80-100°C) for 1-2 minutes to focus the analyte band at the head of the column.
-
Temperature Ramp: Increase the temperature at a controlled rate (e.g., 15-25°C/min). This allows for the separation of compounds based on their boiling points and interaction with the stationary phase.[7]
-
Final Hold: A hold at a high temperature (e.g., 280-300°C) for several minutes ensures that all components are eluted from the column, preventing carryover into the next run.[8]
-
Part B: The Mass Spectrometry (MS) Detection
Once separated by the GC, the analyte is identified by its unique mass spectrum.
-
Ionization Technique: Electron Ionization (EI) at a standard 70 eV is the universal choice for GC-MS. It is a robust, hard ionization technique that creates reproducible fragmentation patterns, which act as a chemical fingerprint for the molecule.[5] These patterns can be compared against spectral libraries for confirmation.
-
Expected Fragmentation Pattern: The mass spectrum of Trimethyl((4-pentylphenyl)ethynyl)silane is predicted to be highly characteristic. The fragmentation pathways are governed by the stability of the resulting ions and neutral losses.
-
Base Peak (m/z 73): The most prominent peak is expected to be the trimethylsilyl cation, [(CH₃)₃Si]⁺, at m/z 73. This is a hallmark of TMS-containing compounds and arises from the cleavage of the silicon-alkyne bond.[9]
-
Molecular Ion (M⁺): The molecular ion peak should be observable, though potentially of low intensity due to the molecule's propensity to fragment.
-
Loss of Methyl Group (M-15): A peak corresponding to the loss of a methyl radical (•CH₃) from the molecular ion is very common for silyl compounds.
-
Propargylic/Benzylic Cleavage: Cleavage of the pentyl chain is also expected. The dominant fragmentation pathway for alkynes involves propargylic cleavage, which is analogous to the allylic cleavage seen in alkenes. Fragmentation of the alkyl chain will produce a series of ion peaks separated by 14 mass units (CH₂).[10]
-
Caption: Predicted major fragmentation pathways for the analyte in EI-MS.
-
Data Acquisition Mode:
-
Full Scan: Acquires data over a wide mass range (e.g., m/z 40-500). This is ideal for qualitative analysis, identification of unknown impurities, and structural confirmation.[11]
-
Selected Ion Monitoring (SIM): The mass spectrometer is set to monitor only a few specific, characteristic ions (e.g., m/z 73 and the molecular ion). This significantly increases sensitivity and is the preferred mode for quantitative analysis, as it reduces chemical noise.
-
A Validated GC-MS Protocol: Ensuring Trustworthiness
The following protocol is a robust starting point for the analysis. Method validation should be performed in accordance with ICH Q2(R1) guidelines to ensure its suitability for a specific purpose.[12]
| Parameter | Condition | Justification |
| GC System | Agilent 8890 GC or equivalent | Standard, reliable gas chromatograph. |
| MS System | Agilent 7250 GC/Q-TOF or 5977 MSD | High-resolution (Q-TOF) for identification, single quadrupole (MSD) for routine quantification. |
| Column | Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm | Provides excellent inertness and low bleed for high sensitivity and good peak shape.[5] |
| Carrier Gas | Helium, 1.2 mL/min constant flow | Inert carrier gas providing good chromatographic efficiency.[11] |
| Inlet | Split/Splitless | Use splitless for trace analysis, 50:1 split for higher concentrations. |
| Inlet Temp | 270 °C | Ensures efficient vaporization without thermal degradation. |
| Injection Vol. | 1 µL | Standard volume to avoid overloading. |
| Oven Program | 80°C (1 min), then 20°C/min to 300°C (5 min) | Balances analysis time with separation efficiency.[7] |
| MS Source Temp | 230 °C | Standard temperature for EI source. |
| MS Quad Temp | 150 °C | Standard temperature for quadrupole mass filter. |
| Ionization | Electron Ionization (EI), 70 eV | Produces reproducible, library-searchable mass spectra. |
| Acquisition | Full Scan (m/z 40-500) for identification; SIM (ions: 73, M⁺, M-15) for quantification. | Full scan provides comprehensive data while SIM provides superior sensitivity. |
| Solvent | Heptane or Hexane | Non-polar solvent compatible with the analyte and GC system.[13][14] |
Method Validation Synopsis:
-
Specificity: Demonstrated by the unique retention time and mass spectrum of the analyte, free from interference from blank injections.
-
Linearity: Assessed by preparing a calibration curve over a range of concentrations (e.g., 0.1-100 µg/mL). A correlation coefficient (R²) > 0.99 is expected.[12][15]
-
Accuracy & Precision: Determined by analyzing replicate preparations of a known concentration. Accuracy should be within 98-102% recovery, and precision (RSD) should be <2%.[11][12]
-
LOD & LOQ: The limit of detection (LOD) and limit of quantification (LOQ) are established based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Comparative Analysis with Alternative Techniques
While GC-MS is the optimal technique, other methods have specific applications where they may be preferred.
Caption: Decision logic for selecting an appropriate analytical technique.
High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.
-
When to Use: It is the method of choice for non-volatile compounds, thermally unstable molecules, or for analyzing reaction mixtures that contain polar, non-volatile starting materials (e.g., salts, catalysts).
-
Comparison:
-
Separation: Typically uses a reversed-phase C18 column. The mobile phase would likely be a gradient of acetonitrile and water.
-
Detection: UV detection is common if the analyte has a chromophore (the phenyl ring in this case), but it lacks the specificity of mass spectrometry. An LC-MS system provides specificity but can be complicated by the need for ionization (e.g., ESI, APCI), which is often less straightforward for non-polar compounds than EI in GC-MS.
-
Drawbacks: A significant risk with silylated compounds in HPLC is hydrolysis of the Si-C bond in the presence of protic solvents (like water or methanol in the mobile phase), potentially leading to inaccurate quantification.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.
-
When to Use: NMR is not a separation technique but is unparalleled for absolute, unambiguous structural elucidation and for determining the purity of a bulk substance against a certified standard.
-
Comparison:
-
Role: While GC-MS identifies a compound based on retention time and fragmentation, ¹H and ¹³C NMR would confirm the exact connectivity of all atoms in the molecule.
-
Quantitative NMR (qNMR): Can be used for highly accurate quantification without the need for an identical reference standard of the analyte, provided a certified internal standard is used.
-
Drawbacks: NMR has much lower sensitivity compared to GC-MS and is not suitable for trace analysis or analyzing complex mixtures without prior separation.
-
Troubleshooting and Advanced Insights
-
Column Bleed: Organosilicon compounds are often analyzed on polysiloxane-based columns. At high temperatures, the column itself can degrade, releasing siloxane oligomers that create a characteristic background signal (ions at m/z 207, 281, etc.). Using low-bleed "ms" columns and ensuring a high-purity carrier gas supply minimizes this.[5]
-
Peak Tailing: Active sites in the inlet liner or on the column can cause tailing of polarizable compounds. Using ultra-inert liners and columns is essential.
-
In-Source Reactions: It has been noted that some organosilicon compounds, particularly those with dimethyl(phenyl)silyl groups, can undergo gas-phase reactions with trace water inside certain mass spectrometer detectors (like Orbitraps), leading to unexpected adduct ions (+18 Da) or fragment ions.[7] While less common in standard quadrupoles, it is a potential artifact to be aware of during unknown identification.
Conclusion
For the routine identification and quantification of Trimethyl((4-pentylphenyl)ethynyl)silane, GC-MS stands out as the superior analytical technique. Its ability to separate volatile compounds and generate a highly specific, reproducible mass spectral fingerprint provides a robust and reliable platform for quality control and research applications. The methodology detailed in this guide, centered around a low-bleed, non-polar capillary column and standard EI-MS, offers a validated and trustworthy system. While alternative techniques like HPLC and NMR have crucial roles in specific contexts—such as analyzing non-volatile impurities or providing absolute structural proof—they do not supplant GC-MS for its intended purpose. A thorough understanding of the analyte's chemistry and the principles of each technique is essential for selecting the right tool and generating data of the highest integrity.
References
-
Hesso, A., et al. (1998). Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. Journal of Chromatography A, 805(1-2), 249-257. Available at: [Link]
-
Hesso, A., et al. (1998). Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. Analyst, 123, 1375-1379. Available at: [Link]
-
Hesso, A., et al. (1998). Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. ResearchGate. Available at: [Link]
-
International Council for Harmonisation. (2005). ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
- Google Patents. (2014). JP5560239B2 - Gas chromatography separation method for silane / chlorosilanes and ...
-
ResolveMass Laboratories Inc. (2025). GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. Available at: [Link]
-
Esfahanizadeh, M., et al. (2018). Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms. Iranian Journal of Pharmaceutical Research, 17(Suppl2), 103. Available at: [Link]
-
A Review on GC-MS and Method Development and Validation. Impact Factor. Available at: [Link]
-
Gkagkavouzis, K., et al. (2022). Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood. Molecules, 27(14), 4363. Available at: [Link]
-
Shimadzu. (n.d.). G301A Rapid Analysis of Low Molecular Weight Cyclic Siloxanes Using a Backflush GC System. Available at: [Link]
-
ResearchGate. (n.d.). Figure 3. Mass spectrum of compound 1 Analysis of the fragmentation... Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). Silane, trimethyl-. NIST Chemistry WebBook. Available at: [Link]
-
PubChem. (n.d.). Silane, trimethyl[(pentafluorophenyl)ethynyl]-. Available at: [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]
-
Separations. (2024). Gas-phase reactions in Orbitrap GC-MS complicate silane analysis. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Science Publications. (n.d.). GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. Available at: [Link]
-
Thieme. (n.d.). Supporting Information for: A General and Practical Synthesis of Alkynyl- and Alkenylboronic Esters. Available at: [Link]
-
Agilent Technologies. (n.d.). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). Trimethyl(n-pentyl)silane. NIST Chemistry WebBook. Available at: [Link]
-
Agilent Technologies. (2011). Silanes. Application Note. Available at: [Link]
- Google Patents. (2014). KR20140136504A - Alternative methods for the synthesis of organosilicon compounds.
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]
-
ResearchGate. (2012). (PDF) GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. Available at: [Link]
-
ResearchGate. (2025). Organosilicon Chemistry in Organic Synthesis: Methods and Applications. Available at: [Link]
-
Semantic Scholar. (2023). Organosilicon Compounds in Hot-Melt Adhesive Technologies. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). Silane, trimethyl(phenylmethyl)-. NIST Chemistry WebBook. Available at: [Link]
-
YouTube. (2023). Mass Fragmentation of Alkenes, Alkynes & Alcohols (MS/MS). Available at: [Link]
-
MDPI. (2026). The Progress in NHC-Catalyzed Synthesis of Organosilicon Derivatives. Molecules, 31(7), 1108. Available at: [Link]
Sources
- 1. 有机硅试剂 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. impactfactor.org [impactfactor.org]
- 5. lcms.cz [lcms.cz]
- 6. gcms.cz [gcms.cz]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. shimadzu.com [shimadzu.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
- 12. researchtrendsjournal.com [researchtrendsjournal.com]
- 13. lib3.dss.go.th [lib3.dss.go.th]
- 14. researchgate.net [researchgate.net]
- 15. brieflands.com [brieflands.com]
Benchmarking the Cross-Coupling Efficiency of Trimethyl((4-pentylphenyl)ethynyl)silane: A Comparative Guide
Executive Summary
In the synthesis of advanced liquid crystals, organic semiconductors, and lipophilic active pharmaceutical ingredients (APIs), the introduction of a 4-pentylphenylethynyl moiety is a highly frequent structural requirement. While the direct Sonogashira coupling of the terminal alkyne—1-ethynyl-4-pentylbenzene—is the traditional synthetic route, it is frequently plagued by oxidative homocoupling (Glaser coupling) and poor long-term storage stability.
Trimethyl((4-pentylphenyl)ethynyl)silane (TMS-PPE) emerges as a strategic, high-efficiency alternative. By enabling a one-pot, in situ desilylation-cross-coupling sequence (often termed the Sila-Sonogashira reaction), TMS-PPE fundamentally alters the reaction kinetics to favor the desired cross-coupled product. This guide objectively benchmarks TMS-PPE against its terminal and TIPS-protected counterparts, providing mechanistic insights and self-validating protocols for drug development professionals and materials scientists.
Mechanistic Rationale: The Kinetic Advantage of TMS Protection
The primary failure mode in terminal alkyne cross-coupling is the Glaser homocoupling byproduct. This undesired dimerization is driven by the presence of trace oxygen and high initial concentrations of the free alkyne relative to the active Pd(II) catalytic species 1.
By utilizing TMS-PPE, chemists can employ an in situ deprotection strategy using mild fluoride sources. The trimethylsilyl (TMS) group is highly stable under neutral conditions but selectively labile to fluoride ions [[2]](). Because the fluoride-mediated cleavage of the Si-C bond is rate-limiting, the steady-state concentration of the free alkyne remains exceptionally low throughout the reaction. This kinetic bottleneck ensures that every generated molecule of free alkyne is immediately consumed by transmetalation with the Ar-Pd(II)-X intermediate, effectively starving the homocoupling pathway and significantly improving overall yields 3.
Caption: Kinetic advantage of in situ TMS-deprotection versus direct terminal alkyne coupling.
Benchmarking Data: TMS vs. Terminal vs. TIPS
To objectively evaluate performance, we benchmarked TMS-PPE against 1-ethynyl-4-pentylbenzene (terminal) and Triisopropyl((4-pentylphenyl)ethynyl)silane (TIPS-PPE). The standard conditions utilized an aryl bromide electrophile under Pd(PPh3)2Cl2 / CuI catalysis.
Direct coupling of the terminal alkyne often yields moderate results (~68-73%) due to competitive side reactions 4. Conversely, the TMS-protected variant drastically reduces homocoupling.
| Substrate | Protecting Group | Reaction Strategy | Isolated Yield (%) | Glaser Homocoupling (%) | Reaction Time (h) | Storage Stability |
| 1-Ethynyl-4-pentylbenzene | None | Direct Coupling | 72% | 18% | 4 | Poor (Oxidizes/Degrades) |
| TMS-PPE | TMS | One-Pot In Situ (CsF) | 94% | <2% | 6 | Excellent |
| TIPS-PPE | TIPS | Two-Step (TBAF, then couple) | 85% (over 2 steps) | <5% | 12 | Excellent |
Note: TIPS-PPE requires harsher deprotection conditions (e.g., elevated temperatures with TBAF), making it less suitable for sensitive one-pot methodologies compared to the highly responsive TMS group.
Caption: Catalytic cycle of the one-pot Sila-Sonogashira cross-coupling reaction.
Experimental Workflow: Self-Validating One-Pot Sila-Sonogashira Protocol
This protocol leverages CsF-mediated in situ desilylation. CsF is preferred over TBAF because it is highly cost-effective, less hygroscopic, and simplifies downstream aqueous purification 3.
Materials
-
Trimethyl((4-pentylphenyl)ethynyl)silane (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Pd(PPh3)2Cl2 (5 mol%)
-
CuI (10 mol%)
-
CsF (2.0 equiv)
-
Solvent: DMF/H2O (10:1) or Triethylamine/PEG-200.
Step-by-Step Methodology & Causality
-
Degassing (Critical for Trustworthiness): Dissolve the aryl bromide, Pd(PPh3)2Cl2, and CuI in the solvent mixture. Degas via three rigorous freeze-pump-thaw cycles.
-
Causality: While the low concentration of free alkyne mitigates Glaser coupling, completely removing O₂ shuts down the oxidative cycle of Cu(I) to Cu(II), ensuring zero homocoupling.
-
-
Reagent Addition: Add TMS-PPE (1.2 equiv) to the mixture at room temperature.
-
Causality: Unlike terminal alkynes, TMS-PPE is unreactive toward Pd(0) oxidative addition, preventing catalyst poisoning or premature side reactions during setup.
-
-
Controlled Desilylation: Add CsF (2.0 equiv) and water (if using a non-aqueous primary solvent) dropwise over 30 minutes, then heat to 60°C.
-
Causality: Water acts as a proton source for the transient acetylide if transmetalation is delayed, but primarily facilitates the solubility and nucleophilicity of the fluoride ion. Slow addition ensures the desilylation rate ( kdesilyl ) does not exceed the oxidative addition rate of the Ar-Br ( kox ).
-
-
In-Process Validation (Self-Validating Step): Monitor the reaction via TLC (Hexanes/EtOAc). You should observe the disappearance of Ar-Br and the appearance of the cross-coupled product.
-
Crucial Check: A distinct spot for the free 1-ethynyl-4-pentylbenzene should not accumulate. If a strong spot for the free alkyne appears on the TLC plate, the desilylation is occurring too rapidly; lower the temperature to 40°C immediately to re-establish the kinetic bottleneck.
-
-
Workup: Quench with saturated NH₄Cl, extract with EtOAc, and wash heavily with water (3x) to remove DMF and CsF salts.
Conclusion & Strategic Recommendations
For discovery chemistry and library synthesis where functional group tolerance, scalability, and yield are paramount, Trimethyl((4-pentylphenyl)ethynyl)silane is vastly superior to the free terminal alkyne. The one-pot Sila-Sonogashira approach virtually eliminates homocoupling and simplifies purification by avoiding the handling of volatile or unstable free alkynes. While TIPS-protection offers greater stability for multi-step syntheses prior to coupling, its resistance to mild in situ cleavage makes it less efficient for direct, streamlined cross-coupling workflows.
Sources
Structural Comparison Guide: Trimethyl((4-pentylphenyl)ethynyl)silane vs. Phenylacetylene
In advanced organic synthesis and drug development, the strategic selection of alkyne building blocks dictates the efficiency, scalability, and functional outcome of cross-coupling reactions. This guide provides an objective structural and operational comparison between a fundamental terminal alkyne—phenylacetylene —and a highly functionalized, protected derivative—trimethyl((4-pentylphenyl)ethynyl)silane . By analyzing their steric, electronic, and reactive profiles, researchers can optimize their synthetic pipelines for complex molecule construction.
Quantitative Data & Structural Properties
The fundamental difference between these two molecules lies in their substitution patterns, which drastically alter their physical properties and handling requirements.
Table 1: Quantitative Structural and Physical Properties
| Property | Phenylacetylene | Trimethyl((4-pentylphenyl)ethynyl)silane |
| CAS Number | 536-74-3 | 138220-08-3 |
| Molecular Formula | C₈H₆ | C₁₆H₂₄Si |
| Molecular Weight | 102.13 g/mol | 244.45 g/mol |
| Alkyne Status | Terminal (Highly Reactive) | TMS-Protected (Inert) |
| Density | 0.93 g/cm³ at 25°C | ~0.89 g/cm³ (Lipophilic estimate) |
| Physical State | Colorless to yellow liquid | Pale yellow oil |
| Key Substituents | None | para-Pentyl, Trimethylsilyl (TMS) |
Phenylacetylene (PA) is the prototypical aromatic alkyne[1]. It is a volatile, highly reactive liquid characterized by a bare terminal ethynyl group conjugated directly to a benzene ring[2].
Conversely, trimethyl((4-pentylphenyl)ethynyl)silane features two critical modifications: a para-pentyl chain and a trimethylsilyl (TMS) protecting group[3]. The pentyl chain significantly increases the molecule's lipophilicity (LogP), a crucial parameter in drug development for enhancing cell membrane permeability and in materials science for liquid crystal alignment. The TMS group acts as a steric shield, rendering the alkyne inert under conditions that would otherwise trigger unwanted side reactions[4].
Mechanistic Reactivity: Terminal vs. Protected Alkynes
The reactivity of phenylacetylene is driven by the acidity of its terminal acetylenic proton (pKa ~28.7 in DMSO)[1]. Under basic conditions, it readily forms strongly nucleophilic alkynyl carbanions or copper-acetylide intermediates, making it an ideal substrate for direct Sonogashira cross-coupling and Huisgen cycloaddition (Click chemistry)[2].
In contrast, the TMS-protected silane is completely unreactive toward standard cross-coupling until the TMS group is cleaved[5]. The silicon atom is highly susceptible to nucleophilic attack by fluoride ions. Because the Si-F bond energy (~582 kJ/mol) is vastly superior to the Si-C bond energy, reagents like Tetra-n-butylammonium fluoride (TBAF) thermodynamically drive the desilylation, exposing the reactive terminal alkyne in a controlled manner[3]. This "masked" reactivity is essential when synthesizing poly-alkyne frameworks where orthogonal deprotection is required to prevent premature polymerization[4].
Reaction Workflows & Logical Relationships
The following diagram illustrates the divergent synthetic pathways required to utilize these two building blocks in a standard cross-coupling workflow.
Workflow comparing direct catalytic coupling of phenylacetylene vs. desilylation of the TMS silane.
Validated Experimental Methodologies
As a best practice in application science, ensuring protocol reliability is paramount. The following methodologies emphasize the causality behind each procedural step to guarantee self-validating execution.
Protocol A: TBAF-Mediated Deprotection of Trimethyl((4-pentylphenyl)ethynyl)silane
Objective: To unmask the terminal alkyne for subsequent coupling, yielding 4-pentylphenylacetylene.
-
Preparation: Dissolve 900 mg (3.68 mmol) of trimethyl((4-pentylphenyl)ethynyl)silane in 6 mL of anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere[3].
-
Causality: Anhydrous conditions prevent premature quenching of the basic fluoride reagent by ambient moisture.
-
-
Fluoride Addition: Add 0.37 mL of a 1.0 M TBAF solution in THF dropwise at 20°C[3].
-
Causality: The fluoride ion selectively attacks the sterically accessible silicon atom, forming a pentacoordinate intermediate that collapses to release the alkynyl anion, which is subsequently protonated.
-
-
Validation & Monitoring: Stir for 1 hour at room temperature[3]. Monitor the reaction via Thin Layer Chromatography (TLC) using pure hexane. The starting material (which has a higher Rf due to TMS lipophilicity) should completely disappear.
-
Isolation: Evaporate the solvent and purify the residue via silica gel column chromatography (hexane eluent) to afford 4-pentylphenylacetylene as a pale yellow oil (approx. 615 mg, 97% yield)[3].
-
Self-Validation: Confirm product identity via ¹H NMR; the appearance of a sharp singlet at ~3.04 ppm definitively indicates the newly formed terminal acetylenic proton[3].
-
Protocol B: Direct Sonogashira Coupling of Phenylacetylene
Objective: To couple the terminal alkyne with an aryl halide to form a substituted internal alkyne.
-
Catalyst Activation: Charge a Schlenk flask with the target aryl halide (1.0 equiv), Pd(PPh₃)₂Cl₂ (5 mol%), and CuI (10 mol%). Purge with argon.
-
Causality: Palladium initiates the oxidative addition into the aryl halide, while CuI acts as a co-catalyst to form the highly reactive copper-acetylide intermediate[6].
-
-
Reagent Addition: Add degassed triethylamine (Et₃N) as the solvent and base, followed by phenylacetylene (1.2 equiv).
-
Causality: Et₃N deprotonates the alkyne only after it coordinates to copper, preventing side reactions. Degassing the solvent prevents oxidative Glaser homocoupling of the alkyne.
-
-
Execution & Workup: Stir at room temperature until LCMS indicates complete consumption of the aryl halide. Dilute with ethyl acetate, wash with water to remove amine salts, and purify via chromatography[6].
Applications in Drug Development & Materials Science
The structural differences between these two molecules dictate their strategic end-use. Phenylacetylene is a rapid, low-molecular-weight building block used to install rigid, linear phenyl-ethynyl pharmacophores in early-stage discovery[7].
Trimethyl((4-pentylphenyl)ethynyl)silane is utilized in advanced stages where the pentyl group is specifically required to tune the hydrophobic pocket binding of a drug candidate (or the nematic phase of a liquid crystal), and the TMS group allows the molecule to survive upstream synthetic transformations before final coupling[5].
References
-
[2] Guidechem. What are the applications and properties of Phenylacetylene? - FAQ. Available at:
-
[7] JXZD Chem. The Chemistry of Phenylacetylene: From Fundamentals to Applications. Available at:
-
[1] Wikipedia. Phenylacetylene. Available at:
-
[3] ChemicalBook. 1-Ethynyl-4-pentylbenzene synthesis. Available at:
-
[5] CCS Publishing. Recent Progress of Protecting Groups for Terminal Alkynes. Available at:
-
[4] SIOC Journals. Recent Progress of Protecting Groups for Terminal Alkynes. Available at:
-
[6] ACS Publications. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. Available at:
Sources
- 1. Phenylacetylene - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. 1-Ethynyl-4-pentylbenzene synthesis - chemicalbook [chemicalbook.com]
- 4. Recent Progress of Protecting Groups for Terminal Alkynes [sioc-journal.cn]
- 5. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Chemistry of Phenylacetylene: From Fundamentals to Applications (2026 Ultimate Guide) - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
Trimethyl((4-pentylphenyl)ethynyl)silane proper disposal procedures
Comprehensive Operational and Disposal Protocol for Trimethyl((4-pentylphenyl)ethynyl)silane
Handling and disposing of silyl-protected alkynes requires rigorous precision to ensure both laboratory safety and environmental compliance. As a Senior Application Scientist, I have designed this protocol to bridge the gap between synthetic utility and operational safety. This guide provides a comprehensive, self-validating framework for the operational deprotection of Trimethyl((4-pentylphenyl)ethynyl)silane (CAS 138220-08-3) and the subsequent segregation, quenching, and disposal of its waste streams.
Chemical & Mechanistic Profile
Trimethyl((4-pentylphenyl)ethynyl)silane is a highly lipophilic, silyl-masked alkyne utilized extensively as an intermediate in medicinal chemistry, notably in the synthesis of1[1]. The trimethylsilyl (TMS) group serves to protect the terminal alkyne from unwanted cross-reactivity during complex multi-step syntheses.
To utilize the alkyne, researchers must perform a protodesilylation (deprotection). This is universally achieved using 2[2]. Causality in Design: The fluoride ion from TBAF acts as a potent nucleophile. Because the Silicon-Fluorine bond (approx. 582 kJ/mol) is significantly stronger than the Silicon-Carbon bond (approx. 318 kJ/mol), the fluoride selectively attacks the silicon atom, cleaving the TMS group and generating a reactive acetylide intermediate that is subsequently protonated, a mechanism thoroughly documented for3[3].
Operational Workflow & Waste Generation
To properly manage disposal, we must standardize the reaction that generates the waste. The following is a self-validating protocol for the synthesis of 4-pentylphenylacetylene from Trimethyl((4-pentylphenyl)ethynyl)silane, adapted from standard 1[1].
Step-by-Step Deprotection Methodology:
-
Preparation: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 900 mg (3.68 mmol) of Trimethyl((4-pentylphenyl)ethynyl)silane in 6.0 mL of anhydrous Tetrahydrofuran (THF)[1].
-
Reagent Addition: Slowly add 0.37 mL of a 1.0 M solution of TBAF in THF[1]. (Note: While theoretically stoichiometric, catalytic amounts of TBAF can drive the reaction if ambient moisture or an added proton source is present to regenerate the fluoride).
-
Reaction: Stir the mixture at room temperature (20-25 °C) for exactly 1 hour[1].
-
Validation Checkpoint (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC) using 100% hexane. The starting silane is highly non-polar and will migrate near the solvent front. The complete disappearance of this high-Rf spot validates full conversion, ensuring no unreacted starting material contaminates the downstream waste.
-
Concentration: Remove the THF solvent using a rotary evaporator. The evaporated THF must be collected in the cold trap and designated as non-halogenated organic waste.
-
Purification: Purify the resulting residue via silica gel column chromatography (hexane eluent) to isolate the product (approx. 615 mg, 97% yield)[1]. The silica and hexane waste now contain the cleaved siloxane byproducts.
Step-by-Step Disposal & Quenching Procedures
Proper disposal hinges on segregating intact chemical inventory from post-reaction fluoride waste.
Procedure A: Disposal of Pure/Expired Reagent
-
Segregation: Transfer any expired or unused Trimethyl((4-pentylphenyl)ethynyl)silane into a clearly labeled "Non-Halogenated Organic Waste" container.
-
Causality: This compound contains only carbon, hydrogen, and silicon. Introducing it into halogenated waste streams unnecessarily increases incineration costs and risks the formation of toxic dioxins.
-
Consignment: Submit the container to a licensed professional waste disposal service for 3[3].
Procedure B: Quenching and Disposal of Reaction Waste (TBAF & Siloxanes) The crude reaction waste contains residual TBAF, THF, and siloxanes. Free fluoride ions pose a severe safety risk as they can etch glass and cause deep tissue burns.
-
Quenching: To the collected aqueous/TBAF waste, slowly add a saturated aqueous solution of Calcium Chloride (CaCl₂) while stirring vigorously.
-
Validation Checkpoint (Quenching): Observe the formation of a white precipitate (Calcium Fluoride, CaF₂). Continue dropwise addition of CaCl₂ until no further precipitate forms. Causality: This visual confirmation validates that all hazardous, free fluoride ions have been successfully sequestered into inert, insoluble CaF₂.
-
Phase Separation: If organic solvents (like hexane or THF) are mixed in, transfer the quenched mixture to a separatory funnel and separate the layers.
-
Container Selection (Critical):
-
Organic Layer: Dispose of in standard glass or HDPE "Non-Halogenated Organic Waste" carboys.
-
Aqueous Layer (CaF₂, TBA salts): Must be disposed of in HDPE (High-Density Polyethylene) containers strictly labeled "Aqueous Waste - Contains Fluorides". Causality: Even after quenching, trace residual fluorides can slowly degrade glass containers over time, leading to catastrophic structural failure and hazardous spills in the waste storage area, a known risk with 2[2].
-
Quantitative Data Summaries
Table 1: Physicochemical Properties & Waste Classification
| Property / Parameter | Specification | Waste Stream Designation |
| Compound Name | Trimethyl((4-pentylphenyl)ethynyl)silane | N/A |
| CAS Registry Number | 138220-08-3 | N/A |
| Physical State | Liquid / Oil (Standard conditions) | N/A |
| Primary Hazard | Flammable, Skin/Eye Irritant | N/A |
| Pure Compound Disposal | Intact Silane | Non-Halogenated Organic Waste |
| Post-Reaction Disposal | Fluoride-containing aqueous phase | Aqueous Waste (HDPE Container Only) |
Table 2: Quantitative Material Balance for Standard Deprotection
| Material | Role | Quantity | Moles |
| Trimethyl((4-pentylphenyl)ethynyl)silane | Starting Material | 900 mg | 3.68 mmol |
| Tetrahydrofuran (THF) | Solvent | 6.0 mL | N/A |
| TBAF (1.0 M in THF) | Deprotecting Agent | 0.37 mL | 0.37 mmol |
| 4-Pentylphenylacetylene | Isolated Product | 615 mg | 3.57 mmol (97% Yield) |
Diagram: Operational & Disposal Workflow
Workflow for the deprotection and segregated disposal of Trimethyl((4-pentylphenyl)ethynyl)silane.
Sources
A Researcher's Guide to the Safe Handling of Trimethyl((4-pentylphenyl)ethynyl)silane
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Trimethyl((4-pentylphenyl)ethynyl)silane. The following protocols are designed to ensure a safe laboratory environment by outlining the necessary personal protective equipment (PPE), operational procedures, and emergency plans. The causality behind each recommendation is explained to foster a deeper understanding of the required safety measures.
Understanding the Hazards
Similar compounds with trimethylsilyl groups are known to cause skin, eye, and respiratory irritation.[6][7] Therefore, it is imperative to handle Trimethyl((4-pentylphenyl)ethynyl)silane with care, assuming it may possess similar hazardous properties.
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate PPE is mandatory to prevent exposure.[1][7] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| Operation | Eyes/Face | Hands | Body | Respiratory |
| Routine Handling (e.g., weighing, transfers in a fume hood) | Chemical splash goggles | Chemical-resistant gloves (Nitrile or Neoprene recommended)[2] | Flame-resistant lab coat, fully buttoned; long pants; closed-toe shoes[7] | Not generally required if handled in a certified chemical fume hood. |
| Large Volume Transfers or Operations with Splash Potential | Chemical splash goggles and a face shield[2][7] | Chemical-resistant gloves (Nitrile or Neoprene recommended)[2] | Flame-resistant lab coat or chemical-resistant apron over a lab coat; long pants; closed-toe shoes | Not generally required if handled in a certified chemical fume hood. |
| Spill Cleanup or Work in Poorly Ventilated Areas | Chemical splash goggles and a face shield | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Chemical-resistant suit or apron | NIOSH-certified respirator with an organic vapor cartridge[2] |
Causality of PPE Choices:
-
Eye and Face Protection: The potential for splashes of irritating chemicals necessitates the use of chemical splash goggles.[6][7] A face shield provides an additional layer of protection for the entire face, which is crucial during operations with a higher risk of splashing.[2][7]
-
Hand Protection: Chemical-resistant gloves are essential to prevent skin contact with potentially irritating or absorbable chemicals.[1][2] Nitrile or neoprene gloves are recommended for their broad chemical resistance. Always inspect gloves for signs of degradation or punctures before use.[7]
-
Body Protection: A flame-resistant lab coat protects against accidental spills and potential ignition sources.[7][8] Ensuring no skin is exposed by wearing long pants and closed-toe shoes is a fundamental laboratory safety practice.[7]
-
Respiratory Protection: Handling volatile or aerosolized chemicals in a certified chemical fume hood is the primary method of controlling inhalation exposure.[2][7] A respirator becomes necessary when engineering controls are insufficient, such as during a large spill or when working outside of a fume hood.[2]
Operational Plan: From Receipt to Disposal
A systematic approach to handling Trimethyl((4-pentylphenyl)ethynyl)silane is crucial for maintaining a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, carefully inspect the container for any signs of damage or leaks.
-
Storage Location: Store the compound in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][9]
-
Incompatible Materials: Keep it separated from oxidizing agents, acids, and bases.[1] Organosilanes can react with these substances to produce hazardous byproducts.[1]
-
Container Integrity: Keep the container tightly closed to prevent exposure to moisture and air.[6][9]
Safe Handling Procedures
-
Designated Area: All work with Trimethyl((4-pentylphenyl)ethynyl)silane should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[2][7]
-
Preventing Static Discharge: Ground and bond all containers during transfers to prevent the buildup of static electricity, which can be an ignition source.[10][11] Use only non-sparking tools.[2][10]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[6][9] Do not eat, drink, or smoke in the laboratory.
Emergency Response Plan
Preparedness is key to mitigating the consequences of an accidental release or exposure.
Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
Spill Cleanup Explained:
-
Evacuate and Alert: Immediately clear the area of all non-essential personnel and inform your supervisor and colleagues.[12]
-
Assess the Situation: From a safe distance, determine the extent of the spill. If it is large or you are unsure how to handle it, contact your institution's emergency response team.
-
Contain the Spill: For small, manageable spills, use an inert absorbent material like sand, vermiculite, or a commercial sorbent to contain the liquid.[2] Do not use water , as some organosilanes can react with it.[2]
-
Cleanup: Using non-sparking tools, carefully collect the absorbed material and place it into a clearly labeled, sealable container for hazardous waste.[2][11]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.
First Aid Measures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek medical attention if irritation persists.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[6]
-
Inhalation: Move the person to fresh air.[6] If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Disposal Plan
All waste containing Trimethyl((4-pentylphenyl)ethynyl)silane, including contaminated absorbents and PPE, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in a designated, properly labeled, and sealed container.[13]
-
Disposal Procedure: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[13][14] Do not pour this chemical down the drain.[6]
By adhering to these guidelines, you can significantly minimize the risks associated with handling Trimethyl((4-pentylphenyl)ethynyl)silane and ensure a safer research environment for yourself and your colleagues.
References
- Vertex AI Search. (n.d.). Silane Safety.
- Daken Chem. (2024, December 14). Organosilane | Electronic Chemicals Supplier.
- Sylicglobal Textile Auxiliaries Supplier. (2023, November 14). Precautions For Safe Use Of Organosilicon.
- AK Scientific, Inc. (n.d.). Trimethyl((4-nitrophenyl)ethynyl)silane Safety Data Sheet.
- TCI Chemicals. (2025, March 1). SAFETY DATA SHEET.
- Unknown. (n.d.). Silane Safety Operating Procedure.
- BenchChem. (2025, December). Personal protective equipment for handling Silane, trichloroeicosyl-.
- Air Products. (n.d.). Safetygram 26: Silane.
- BenchChem. (2025, December). Personal protective equipment for handling Silane, (4-bromophenoxy)trimethyl-.
- Tokyo Chemical Industry CO., LTD. (2023, March 5). SAFETY DATA SHEET Trimethyl(phenoxy)silane.
- Wikipedia. (n.d.). Trimethylsilyl group.
- TCI Chemicals. (n.d.). Protecting Agents.
- Aure Chemical. (n.d.). Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride.
- W. R. MEADOWS, INC. (2023, December 7). SAFETY DATA SHEET PENTREAT 244-40 OTC.
- Fisher Scientific. (2025, December 24). SAFETY DATA SHEET Dimethylethoxyvinylsilane.
- Gas-Sensing.com. (2025, March 5). Understanding Silane: Properties, Risks, and Safety Measures.
- Middlesex Gases & Technologies. (n.d.). Silane Safety Data Sheet.
- Fisher Scientific. (2025, December 24). SAFETY DATA SHEET 1-Phenyl-1-trimethylsiloxyethylene.
- Voltaix, LLC. (2012, March 21). Material Safety Data Sheet for: Trimethylsilane [(CH3)3SiH].
- Gelest, Inc. (2015, January 6). ETHYNYLTRIMETHYLSILANE, 98% Safety Data Sheet.
- National Center for Biotechnology Information. (n.d.). Some Aspects of the Chemistry of Alkynylsilanes.
- Gelest. (n.d.). Silyl Groups - Technical Library.
- Gelest, Inc. (2018, May 18). Some Aspects of the Chemistry of Alkynylsilanes.
- Unknown. (2025, July 8). Exploring Silicone Rubber's Contribution to Personal Protective Equipment.
- Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.
- Gelest, Inc. (n.d.). Introduction - Technical Library.
- Sci-Hub. (n.d.). Some Aspects of the Chemistry of Alkynylsilanes.
- ACS Publications. (2024, April 16). HMPA-Free Synthesis of TMS-Substituted Alkynes | Organometallics.
Sources
- 1. sylicglobal.com [sylicglobal.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. gelest.com [gelest.com]
- 5. Introduction - Gelest [technical.gelest.com]
- 6. aksci.com [aksci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. safety.charlotte.edu [safety.charlotte.edu]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. gelest.com [gelest.com]
- 12. wrmeadows.com [wrmeadows.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. middlesexgases.com [middlesexgases.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
